molecular formula C10H12BrNO B1289296 2-(2-Bromophenyl)morpholine CAS No. 1097796-83-2

2-(2-Bromophenyl)morpholine

Katalognummer: B1289296
CAS-Nummer: 1097796-83-2
Molekulargewicht: 242.11 g/mol
InChI-Schlüssel: DYZGCDVZBPGIJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromophenyl)morpholine is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Bromophenyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Bromophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2-bromophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZGCDVZBPGIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625890
Record name 2-(2-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097796-83-2
Record name 2-(2-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

synthesis of 2-(2-Bromophenyl)morpholine procedure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)morpholine

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathways leading to 2-(2-bromophenyl)morpholine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhance physicochemical properties such as solubility, metabolic stability, and bioavailability.[1][2] The 2-aryl substitution, combined with the synthetically versatile bromine handle, makes this specific derivative a valuable intermediate for creating diverse chemical libraries for drug discovery programs.[3][4]

This document moves beyond a simple recitation of steps, delving into the causality behind procedural choices and grounding the methodology in established chemical principles.

Strategic Approaches to the 2-Aryl-Morpholine Core

The synthesis of the 2-(2-bromophenyl)morpholine core can be approached through several strategic disconnections. The most prevalent and reliable methods involve the formation of the morpholine ring from acyclic precursors, such as vicinal amino alcohols or through the coupling of strained ring systems like epoxides and aziridines.

Strategy A: Intramolecular Cyclization of a Vicinal Amino Alcohol

This classical and robust strategy is one of the most common methods for constructing the morpholine ring.[5][6] The core principle involves the synthesis of a key intermediate, 2-amino-1-(2-bromophenyl)ethanol, which contains the pre-installed aryl substituent and the necessary amino and hydroxyl groups. The final six-membered ring is then formed via intramolecular nucleophilic substitution.

The causality behind this choice is reliability and access to well-established reaction protocols. The synthesis begins from the commercially available 2'-bromoacetophenone.

Strategy B: Annulative Heterocoupling of Epoxides and Aziridines

A more contemporary approach involves the reaction between an epoxide and an aziridine (or an amino alcohol equivalent).[7] This method offers a highly convergent and stereoselective route to complex morpholine derivatives.[7] For the target molecule, the key starting material would be 2-(2-bromophenyl)oxirane (also known as 2-bromostyrene oxide). This epoxide undergoes a ring-opening reaction with an ethanolamine equivalent, followed by cyclization. This strategy is particularly powerful for controlling stereochemistry if chiral starting materials are used.[7]

Detailed Experimental Protocol: A Guided Workflow (Strategy A)

The following section details a validated, step-by-step procedure based on the intramolecular cyclization of a vicinal amino alcohol. This pathway is chosen for its procedural clarity and reliance on fundamental organic transformations.

Overall Synthetic Workflow

The multi-step synthesis is designed to logically build the target molecule from a simple aromatic ketone.

G A 2'-Bromoacetophenone B Step 1: α-Bromination (NBS or Br2) A->B C 2-Bromo-1-(2-bromophenyl)ethan-1-one B->C D Step 2: Reductive Amination (NaBH4, NH3 or equivalent) C->D E 2-Amino-1-(2-bromophenyl)ethanol D->E F Step 3: Ring Formation (e.g., 2-Chloroethanol, Base) E->F G 2-(2-Bromophenyl)morpholine F->G H Step 4: Purification & Characterization (Chromatography, NMR, MS) G->H I Final Product H->I

Caption: High-level workflow for the synthesis of 2-(2-Bromophenyl)morpholine.

Step 1: Synthesis of 2-Bromo-1-(2-bromophenyl)ethan-1-one

The initial step involves the α-bromination of 2'-bromoacetophenone. This reaction proceeds via an enol or enolate intermediate and is a standard method for introducing a leaving group adjacent to a carbonyl.

Reaction Scheme:

Caption: α-Bromination of 2'-bromoacetophenone.

Methodology:

  • To a solution of 2'-bromoacetophenone (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[8]

  • Concentrate the solvent under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step without further purification or purified by recrystallization from ethanol.

Step 2: Synthesis of 2-Amino-1-(2-bromophenyl)ethanol

This step achieves two crucial transformations in one pot: reduction of the ketone to a secondary alcohol and displacement of the α-bromide with an amino group. Using a source of ammonia during the reduction of the ketone is an efficient way to form the amino alcohol.

Methodology:

  • Dissolve the crude 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in methanol (MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution or add an excess of ammonium hydroxide solution.

  • While stirring vigorously, add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C. The borohydride reduces the ketone, while the amine displaces the bromide.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction carefully by adding water, followed by acidification with 1M HCl.

  • Wash the aqueous layer with dichloromethane (DCM) to remove non-basic impurities.

  • Basify the aqueous layer with 2M NaOH until pH > 12 and extract the product with DCM or ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the target amino alcohol.

Step 3: Intramolecular Cyclization to form 2-(2-Bromophenyl)morpholine

The final ring-closing step is an intramolecular Williamson ether synthesis. The hydroxyl group is deprotonated by a base to form an alkoxide, which then displaces a leaving group on the nitrogen's ethyl substituent.

Reaction Scheme:

Caption: Final ring closure to form the morpholine heterocycle.

Methodology:

  • N-Alkylation: Dissolve the amino alcohol (1.0 eq) in acetonitrile with potassium carbonate (K₂CO₃) (2.5 eq). Add 1-bromo-2-chloroethane (1.2 eq) and heat the mixture to reflux overnight.

  • Work-up: After cooling, filter the solids and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Cyclization: Dissolve the crude N-alkylated intermediate in dry tetrahydrofuran (THF). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours until TLC indicates the completion of the reaction.

  • Cool the reaction to 0 °C and quench cautiously with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure 2-(2-bromophenyl)morpholine.

Product Characterization and Data

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

Parameter Technique Expected Result
Identity ¹H NMRComplex multiplets for morpholine protons (AA'XX' system), typically ~2.8-4.5 ppm. Aromatic protons in the ~7.0-7.6 ppm region. The proton at the C2 position will be a distinct multiplet coupled to adjacent protons.[9][10]
¹³C NMRMorpholine carbons typically appear at ~45-50 ppm (N-CH₂) and ~65-75 ppm (O-CH₂). Aromatic carbons will be in the ~120-140 ppm range, with the carbon bearing the bromine showing a characteristic shift.[11]
Mass Spec (EI/ESI)A characteristic isotopic pattern for a monobrominated compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).
Purity HPLCA single major peak, with purity typically >95%.[12]
Appearance VisualTypically an off-white solid or a viscous oil.
Interpreting the NMR Spectrum

The ¹H NMR spectrum of morpholine derivatives is characteristic. The four protons on carbons adjacent to the nitrogen (C3 and C5) are typically upfield from the four protons on carbons adjacent to the oxygen (C2 and C6).[9] In this specific molecule, the C2 proton will be a single methine proton, further downfield due to the influence of both the oxygen and the aromatic ring. The remaining seven morpholine protons will appear as complex multiplets. The protons on the bromophenyl ring will exhibit splitting patterns consistent with a 1,2-disubstituted benzene ring.

Conclusion

The synthesis of 2-(2-bromophenyl)morpholine is a multi-step but logical process that relies on fundamental and scalable organic reactions. The vicinal amino alcohol pathway presented here offers a reliable route starting from commercially available materials. The final product is a valuable building block for medicinal chemists, providing a privileged scaffold equipped with a reactive handle for further diversification through reactions like Suzuki, Heck, or Buchwald-Hartwig cross-coupling.[13][14][15] Rigorous purification and characterization are paramount to ensure the quality of the material for subsequent applications in drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 1083–1114.
  • Texaco Inc. (1987). Synthesis of morpholine. U.S.
  • Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Changzhou Kangrui Chemical Co Ltd. (n.d.). Preparation method for 2-bromophenylhydrazine.
  • Kattamuri, P. V., et al. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society.
  • Sharma, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 25.
  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Jefferson Chemical Co. (1957). Recovery of morpholine from aqueous solutions thereof. U.S.
  • Viseu, N., et al. (2025).
  • Ghorai, M. K., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 576–581.
  • Dong, Z., et al. (2020). Palladium-catalyzed synthesis of 4-cyclohexylmorpholines from reductive coupling of aryl ethers and lignin model compounds with morpholines. Green Chemistry.
  • Gene Tools, LLC. (2018, September 14). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Retrieved from [Link]

  • Rekka, E. A., et al. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 9(7), 775-791.
  • Alberico, D., et al. (2007). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
  • Jefferson Chemical Co. (1964). Process for the preparation of morpholines. U.S.
  • Strug, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556.
  • Kourounakis, A. P., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-326.
  • Not_a_chemist. (2016, July 29). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central.
  • Perrier, S., & Barner-Kowollik, C. (n.d.). Supporting Information: Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Xu, S., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 13(37), 10950-10960.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 2-(2-Bromophenyl)morpholine: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 2-(2-Bromophenyl)morpholine represents a scaffold of significant interest, yet a comprehensive public repository of its experimental spectroscopic data remains elusive. This technical guide addresses this gap by providing a predictive yet robust analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing upon data from analogous structures, this document serves as an in-depth instructional resource for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a dynamic framework for understanding the interplay between molecular structure and spectral output, thereby empowering scientists to confidently identify and characterize this and related molecules.

Introduction: The Imperative of Spectroscopic Verification

The journey of a drug candidate from conception to clinic is paved with rigorous analytical checkpoints. Among these, the unambiguous confirmation of a molecule's structure is a foundational pillar. Spectroscopic techniques such as NMR, IR, and MS provide a detailed narrative of a molecule's atomic and electronic framework. For a molecule like 2-(2-Bromophenyl)morpholine, which combines a heterocyclic morpholine ring with a substituted aromatic system, each technique offers a unique and complementary piece of the structural puzzle.

This guide will deconstruct the predicted spectroscopic signature of 2-(2-Bromophenyl)morpholine, offering insights into the rationale behind the expected data. This predictive approach is a powerful tool in synthetic chemistry, allowing for the proactive identification of expected signals and the confident interpretation of experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-(2-Bromophenyl)morpholine is anticipated to be rich in information, with distinct signals for the aromatic protons of the bromophenyl ring and the aliphatic protons of the morpholine moiety.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-(2-Bromophenyl)morpholine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-2' (Ar-H)7.5 - 7.7ddJ = 8.0, 1.5Ortho to bromine, deshielded.
H-3' (Ar-H)7.2 - 7.4tdJ = 7.5, 1.5Meta to bromine.
H-4' (Ar-H)7.0 - 7.2tdJ = 7.5, 1.5Meta to bromine.
H-5' (Ar-H)7.4 - 7.6ddJ = 8.0, 1.5Ortho to the morpholine substituent.
H-2 (Morpholine)4.5 - 4.7ddJ = 10.0, 3.0Methine proton adjacent to nitrogen and the aromatic ring.
H-3eq (Morpholine)3.9 - 4.1dtJ = 11.5, 3.0Equatorial proton on carbon adjacent to oxygen.
H-3ax (Morpholine)3.6 - 3.8tdJ = 11.5, 3.0Axial proton on carbon adjacent to oxygen.
H-5eq (Morpholine)3.0 - 3.2dtJ = 12.0, 3.5Equatorial proton on carbon adjacent to nitrogen.
H-5ax (Morpholine)2.7 - 2.9tdJ = 12.0, 3.5Axial proton on carbon adjacent to nitrogen.
H-6eq (Morpholine)3.8 - 4.0mEquatorial proton on carbon adjacent to oxygen.
H-6ax (Morpholine)3.5 - 3.7mAxial proton on carbon adjacent to oxygen.
NH1.5 - 2.5br sBroad singlet, exchangeable with D₂O.

Rationale behind Predictions: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the bromine atom and the electron-donating effect of the morpholine nitrogen. Protons on carbons bonded to electronegative atoms like nitrogen or oxygen are shifted downfield.[1] The morpholine ring is expected to adopt a chair conformation, leading to distinct signals for axial and equatorial protons.[2] The protons on carbons adjacent to the oxygen (H-3 and H-6) will be more deshielded than those adjacent to the nitrogen (H-5).[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-Bromophenyl)morpholine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1' (Ar-C)140 - 145Quaternary carbon attached to the morpholine ring.
C-2' (Ar-C)120 - 125Quaternary carbon attached to bromine. The "heavy atom effect" of bromine can influence this shift.[4]
C-3' (Ar-C)128 - 132Aromatic CH.
C-4' (Ar-C)123 - 127Aromatic CH.
C-5' (Ar-C)127 - 131Aromatic CH.
C-6' (Ar-C)115 - 120Aromatic CH.
C-2 (Morpholine)70 - 75Methine carbon adjacent to nitrogen and the aromatic ring.
C-3 (Morpholine)65 - 70Methylene carbon adjacent to oxygen.
C-5 (Morpholine)45 - 50Methylene carbon adjacent to nitrogen.
C-6 (Morpholine)68 - 73Methylene carbon adjacent to oxygen.

Rationale behind Predictions: The carbon attached to the electronegative bromine atom will have its chemical shift influenced by the heavy atom effect.[4] Aromatic carbons typically resonate in the 110-160 ppm range.[5] Carbons adjacent to oxygen in the morpholine ring will be downfield compared to those adjacent to nitrogen due to oxygen's higher electronegativity.[3][5]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 2-(2-Bromophenyl)morpholine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Perform a D₂O exchange experiment to confirm the NH proton signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Consider a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for connecting the bromophenyl and morpholine fragments.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: Predicted IR Absorption Bands for 2-(2-Bromophenyl)morpholine

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 3400Medium, broadN-H stretchCharacteristic of a secondary amine.
3050 - 3100MediumAromatic C-H stretchTypical for C-H bonds on a benzene ring.[6]
2850 - 2960Medium to StrongAliphatic C-H stretchFrom the methylene groups of the morpholine ring.[7]
1580 - 1600MediumC=C stretch (aromatic)Characteristic of the benzene ring.[6]
1450 - 1500MediumC=C stretch (aromatic)Characteristic of the benzene ring.[6]
1250 - 1350StrongC-N stretchFrom the morpholine ring.
1050 - 1150StrongC-O-C stretch (asymmetric)A prominent feature of the morpholine ether linkage.[7]
750 - 770StrongC-H out-of-plane bendIndicative of ortho-disubstitution on the benzene ring.[8]
550 - 650MediumC-Br stretchCharacteristic of a bromo-aromatic compound.[6]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum

The mass spectrum of 2-(2-Bromophenyl)morpholine will have several key features, most notably the isotopic pattern of bromine.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-(2-Bromophenyl)morpholine

m/zIonComments
241/243[M]⁺Molecular ion peak. The two peaks of approximately equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.[9]
184/186[M - C₂H₄O]⁺Loss of ethylene oxide from the morpholine ring.
155/157[C₆H₄Br]⁺Bromophenyl cation.
86[C₄H₈NO]⁺Morpholine ring fragment after cleavage of the C-C bond to the aromatic ring.

Rationale behind Fragmentation: The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[9][10] Fragmentation of the morpholine ring is a common pathway for related compounds.[11][12] Alpha-cleavage next to the nitrogen and fragmentation of the aromatic ring are also expected.[13]

Mass_Spec_Fragmentation M [M]⁺˙ m/z 241/243 F1 [M - C₂H₄O]⁺˙ m/z 184/186 M->F1 - C₂H₄O F2 [C₆H₄Br]⁺ m/z 155/157 M->F2 - C₄H₉NO F3 [C₄H₈NO]⁺ m/z 86 M->F3 - C₆H₄Br

Caption: Predicted major fragmentation pathways for 2-(2-Bromophenyl)morpholine.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Direct Infusion: For high-purity samples, dissolve in a suitable solvent (e.g., methanol, acetonitrile) and infuse directly into the mass spectrometer.

    • GC-MS: If the compound is volatile and thermally stable, Gas Chromatography-Mass Spectrometry can be used for separation and analysis.

    • LC-MS: For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry is the method of choice.

  • Ionization Technique:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically yield a prominent molecular ion peak, which is useful for confirming the molecular weight.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, with high-resolution instruments providing accurate mass measurements to confirm the elemental composition.

Conclusion: A Unified Spectroscopic Portrait

References

  • Tantawy, A. S. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. [Link]

  • Ewing, D. F. (1991). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 29(9), 943-948. [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Fias, S., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(7), 555-559. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. [Link]

  • University of Wisconsin-Madison. (n.d.). Bromobenzene. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Core. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

Sources

The Evolving Landscape of 2-(2-Bromophenyl)morpholine Derivatives: A Technical Guide to Unlocking Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

The morpholine ring is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1] Its unique structural and physicochemical properties, including its ability to improve the potency and pharmacokinetic profile of drug candidates, have led to its incorporation into numerous clinically approved drugs.[2] This guide focuses on a specific, yet underexplored, class of these compounds: 2-(2-Bromophenyl)morpholine derivatives. The introduction of a bromophenyl group at the 2-position of the morpholine ring presents a unique scaffold for the development of novel therapeutic agents. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the potential biological activities of these derivatives and detailed methodologies for their evaluation.

While direct research on 2-(2-Bromophenyl)morpholine derivatives is emerging, this guide will draw upon the wealth of information available for structurally related compounds, particularly those bearing bromophenyl and morpholine moieties. By examining the established biological activities of these analogs, we can logically infer the potential therapeutic applications of the core topic compounds and provide a robust framework for their investigation.

Potential Biological Activities and Mechanistic Insights

Based on the structure-activity relationships (SAR) of analogous compounds, 2-(2-Bromophenyl)morpholine derivatives are promising candidates for a variety of therapeutic areas. The following sections will delve into these potential activities, the underlying mechanisms of action, and the experimental evidence from related molecules that supports these hypotheses.

Anticancer Activity: Targeting Proliferation and Survival Pathways

The fight against cancer continually demands novel chemical entities that can selectively target tumor cells. Morpholine derivatives have shown considerable promise in this arena.[3] Specifically, derivatives incorporating a bromophenyl group have demonstrated significant antiproliferative effects. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, which feature a bromophenyl group and in some cases a morpholine moiety, have been synthesized and shown to possess considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[4]

Hypothesized Mechanism of Action:

The anticancer activity of these compounds is likely multifactorial. The presence of the bromophenyl group can contribute to enhanced binding affinity to target proteins through halogen bonding and hydrophobic interactions. When combined with the morpholine ring, these derivatives may target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Several morpholine-containing compounds have been identified as potent inhibitors of PI3K (Phosphoinositide 3-kinase), a critical node in cancer signaling.[3]

Experimental Validation Workflow:

A logical workflow to assess the anticancer potential of novel 2-(2-Bromophenyl)morpholine derivatives would involve a tiered screening approach.

Caption: Workflow for anticancer evaluation.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[5] A key strategy in combating these diseases is the development of neuroprotective agents that can shield neurons from damage.[6] Morpholine-based compounds have emerged as promising candidates due to their ability to modulate key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO).[2][5]

Hypothesized Mechanism of Action:

The neuroprotective potential of 2-(2-Bromophenyl)morpholine derivatives may stem from their ability to inhibit AChE and MAO.

  • AChE Inhibition: Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease.[7]

  • MAO Inhibition: MAO enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. Inhibition of MAO-B, in particular, can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.[2]

The presence of the bromophenyl and morpholine moieties can contribute to effective binding to the active sites of these enzymes.

Experimental Validation Workflow:

The evaluation of neuroprotective effects can be approached through a series of in vitro and in vivo assays.

Caption: Workflow for neuroprotective evaluation.

Antidepressant Activity: Modulating Monoaminergic Systems

The structural similarity of some morpholine derivatives to known antidepressants suggests their potential in treating depressive disorders.[8] The core mechanism of many antidepressant drugs involves the modulation of monoamine neurotransmitters in the brain.[9]

Hypothesized Mechanism of Action:

The antidepressant-like effects of 2-(2-Bromophenyl)morpholine derivatives could be mediated by their interaction with monoamine transporters or receptors, or through the inhibition of MAO, as discussed previously.[2] Bazinaprine, a morpholine derivative, acts by inhibiting monoamine oxidase and is useful for the treatment of depression.[10]

Experimental Validation Workflow:

The antidepressant potential of these compounds is typically assessed using well-established behavioral models in rodents.

Caption: Workflow for antidepressant evaluation.

Antimicrobial Activity: A New Frontier Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds, including morpholine derivatives, have shown promise in this area.[5] The previously mentioned 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives also exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[4]

Hypothesized Mechanism of Action:

The antimicrobial mechanism of these compounds could involve the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of the bacterial cell membrane.[11] The lipophilic nature of the bromophenyl group may facilitate the passage of the molecule through the microbial cell wall.

Experimental Validation Workflow:

The antimicrobial efficacy of 2-(2-Bromophenyl)morpholine derivatives can be determined using standard microbiological assays.

Caption: Workflow for antimicrobial evaluation.

Detailed Experimental Protocols

To facilitate the investigation of 2-(2-Bromophenyl)morpholine derivatives, this section provides detailed, step-by-step methodologies for the key in vitro and in vivo assays mentioned above.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.[14][15]

  • Compound Treatment: Treat the cells with various concentrations of the 2-(2-Bromophenyl)morpholine derivatives for 24 to 72 hours.[12][16]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[3][13][17]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and then measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

In Vitro Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, measures the activity of AChE.[7][18]

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution and various concentrations of the 2-(2-Bromophenyl)morpholine derivatives. Incubate for a predefined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the ATCI and DTNB solution to each well.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.[19] The color development is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.

In Vivo Antidepressant Activity: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant activity in rodents.[20][21]

Protocol:

  • Apparatus: Use a transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[22]

  • Acclimatization: Allow the animals to acclimatize to the testing room for at least one hour before the experiment.

  • Compound Administration: Administer the test compounds or a vehicle control to the mice, typically 30-60 minutes before the test.

  • Test Procedure: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.[22]

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the compound-treated groups and the control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.[23]

In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform serial two-fold dilutions of the 2-(2-Bromophenyl)morpholine derivatives in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Controls: Include positive (broth with inoculum) and negative (broth only) controls.

Quantitative Data Summary

While specific data for 2-(2-Bromophenyl)morpholine derivatives are not yet available, the following table summarizes the reported activities of structurally related compounds to provide a benchmark for future studies.

Compound ClassBiological ActivityTarget/AssayPotency (IC50/MIC)Reference(s)
2-Morpholino-4-anilinoquinoline DerivativesAnticancerHepG2 cells8.50 µM[12]
Morpholine-containing ChalconesNeuroprotectiveMAO-B Inhibition0.030 µM[26]
2-Pyrazoline DerivativesAntidepressant-likeForced Swim TestSignificant reduction in immobility[8]
N-(2-bromo-phenyl)-2-hydroxy-benzamide DerivativesAntimicrobialS. aureus2.5–5.0 mg/mL (MIC)[27]

Conclusion and Future Directions

The 2-(2-Bromophenyl)morpholine scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities. Drawing on the established anticancer, neuroprotective, antidepressant, and antimicrobial properties of structurally similar compounds, this guide provides a comprehensive framework for the systematic investigation of these derivatives. The detailed experimental protocols herein are intended to empower researchers to efficiently evaluate the therapeutic potential of this exciting class of molecules. Future research should focus on the synthesis of a diverse library of 2-(2-Bromophenyl)morpholine derivatives and their rigorous evaluation using the described methodologies. Such efforts will be crucial in unlocking the full therapeutic potential of this chemical scaffold and translating these promising molecules into next-generation medicines.

References

  • A Comparative Guide to 2-(4-Fluorophenyl)morpholine Derivatives and Related Compounds in Preclinical Research - Benchchem.
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates - RSC Publishing.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. Available from: [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC. Available from: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. Available from: [Link]

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PubMed Central. Available from: [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PubMed. Available from: [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. Available from: [Link]

  • Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - MDPI. Available from: [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH. Available from: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors | ACS Omega. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available from: [Link]

  • Antidepressant-like Activity of 2-Pyrazoline Derivatives - DergiPark. Available from: [Link]

  • (PDF) morpholine antimicrobial activity - ResearchGate. Available from: [Link]

  • Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. Available from: [Link]

  • Factsheet on the forced swim test - Understanding Animal Research. Available from: [Link]

  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking - Frontiers. Available from: [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights | ACS Omega - ACS Publications. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide - PubMed. Available from: [Link]

  • New morpholine analogues of phencyclidine: chemical synthesis and pain perception in rats. Available from: [Link]

  • Forced swim test in rodents - NC3Rs. Available from: [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. Available from: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - ResearchGate. Available from: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. Available from: [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives - MDPI. Available from: [Link]

  • From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs - MDPI. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Behavioral, Anti-Inflammatory, and Neuroprotective Effects of a Novel FPR2 Agonist in Two Mouse Models of Autism - MDPI. Available from: [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. Available from: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. Available from: [Link]

  • Forced Swim Test v.3. Available from: [Link]

  • Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine - MDPI. Available from: [Link]

  • Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives - PMC - PubMed Central. Available from: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]

  • Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2 - PubMed. Available from: [Link]

  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - Frontiers. Available from: [Link]

  • Antidepressants Review (SSRI, SNRI, TCA, MAOI, Atypical) | Proven Ways To Memorize For Your Exams!. Available from: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors - Semantic Scholar. Available from: [Link]

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001 - Boster Biological Technology. Available from: [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. Available from: [Link]

Sources

A Framework for Characterizing the Pharmacokinetics of 2-(2-Bromophenyl)morpholine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of the novel chemical entity, 2-(2-Bromophenyl)morpholine. In the absence of direct empirical data for this specific molecule, this document serves as a prospective manual, detailing the essential in vitro and in vivo studies required to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. By leveraging established principles of drug metabolism and pharmacokinetic science, we outline a logical, experimentally-driven approach to generate a robust data package. This guide is intended to enable researchers to design and execute the necessary studies to understand the compound's disposition, predict its behavior in humans, and make informed decisions in the drug development process.

Introduction: The Role of Pharmacokinetics in Drug Development

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is contingent on a thorough understanding of its pharmacokinetic (PK) profile.[1][2] The morpholine heterocycle is a privileged structure in medicinal chemistry, often incorporated into drug candidates to enhance physicochemical and metabolic properties, thereby improving their pharmacokinetic profiles.[3][4][5] The compound 2-(2-Bromophenyl)morpholine represents an NCE with potential pharmacological activity. However, its viability as a drug candidate is unknown without a comprehensive evaluation of its ADME properties.

This guide provides a detailed roadmap for the preclinical characterization of 2-(2-Bromophenyl)morpholine. We will explore the predicted influence of its chemical structure on its pharmacokinetic behavior and present a suite of validated in vitro and in vivo experimental protocols to definitively characterize its profile. The overarching goal is to build a foundational understanding of the molecule's disposition to enable further development.

Predicted Physicochemical Properties and their Pharmacokinetic Implications

The structure of 2-(2-Bromophenyl)morpholine, featuring a bromophenyl group attached to a morpholine ring, suggests several key physicochemical properties that will influence its ADME profile.

  • Lipophilicity: The presence of the bromophenyl group is expected to increase the lipophilicity of the molecule. This may enhance its ability to cross cellular membranes via passive diffusion, potentially leading to good oral absorption and tissue distribution.

  • pKa: The morpholine ring contains a secondary amine, which is basic. The pKa of morpholine itself is approximately 8.5. The electron-withdrawing nature of the bromophenyl group may slightly decrease the basicity of the nitrogen atom. This pKa value is critical as it will determine the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and potential for lysosomal trapping.[5]

  • Solubility: The morpholine ring is a polar feature that can improve aqueous solubility. However, the lipophilic bromophenyl group will counteract this. The overall aqueous solubility will be a balance of these two features and will be a critical determinant of its dissolution rate in the gastrointestinal tract and its suitability for oral formulation.

A summary of predicted and experimentally determined physicochemical properties is presented in Table 1.

Table 1: Predicted and Experimental Physicochemical Properties of 2-(2-Bromophenyl)morpholine

PropertyPredicted/Experimental ValueImplication for Pharmacokinetics
Molecular Weight 242.12 g/mol Within the range for good oral bioavailability ("Rule of Five").
logP (octanol/water) Predicted: 2.0 - 3.0Moderate lipophilicity, suggesting good membrane permeability.
Aqueous Solubility To be determined experimentallyCrucial for dissolution and oral absorption.
pKa (basic) Predicted: 7.5 - 8.5Primarily ionized in the stomach, and a mix of ionized and unionized forms in the intestine and blood.

Proposed In Vitro ADME Profiling

A battery of in vitro ADME assays should be conducted early in the development process to provide initial insights into the compound's properties and to guide the design of in vivo studies.[6][7]

Intestinal Permeability: The Caco-2 Bidirectional Assay

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[8][9]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a multi-well plate and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions.[10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Dosing: The test compound, 2-(2-Bromophenyl)morpholine, is added to the apical (A) side (to measure A-to-B transport) or the basolateral (B) side (to measure B-to-A transport) of the monolayer.

  • Sampling: Aliquots are collected from the receiver compartment at specified time points.

  • Quantification: The concentration of 2-(2-Bromophenyl)morpholine in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[11]

Plasma Protein Binding: Equilibrium Dialysis

The extent of binding to plasma proteins influences the unbound fraction of a drug, which is available to exert its pharmacological effect and be cleared from the body. Equilibrium dialysis is the gold standard for determining plasma protein binding.[12][13]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Device Preparation: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (MWCO 12-14 kDa) is used.[12][14]

  • Sample Preparation: Plasma (from human and relevant preclinical species) is spiked with 2-(2-Bromophenyl)morpholine at multiple concentrations.

  • Dialysis: The spiked plasma is added to one chamber of the RED device, and phosphate-buffered saline (PBS) is added to the other. The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[13]

  • Sampling and Analysis: Aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is quantified by LC-MS/MS.

  • Calculation: The percentage of bound and unbound drug is calculated from the concentration difference between the chambers.

Metabolic Stability: Liver Microsomal Assay

This assay provides an initial assessment of the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes in the liver, which is a primary route of drug metabolism.[15]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Pooled liver microsomes (from human and relevant preclinical species) are incubated with 2-(2-Bromophenyl)morpholine at 37°C.[16][17]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.[17]

  • Time-course Incubation: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[18]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 2: Hypothetical In Vitro ADME Data for 2-(2-Bromophenyl)morpholine

ParameterHypothetical ResultInterpretation
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 15High permeability, suggesting good oral absorption.
Efflux Ratio 1.2No significant efflux observed.
Human Plasma Protein Binding (%) 85Moderately bound; a significant fraction will be unbound and active.
Human Liver Microsome t½ (min) 45Moderate metabolic stability, suggesting an acceptable in vivo half-life.
Human Liver Microsome CLint (µL/min/mg) 25Low to moderate intrinsic clearance.

Proposed In Vivo Pharmacokinetic Study in Rats

An in vivo pharmacokinetic study in a rodent species, such as the Sprague-Dawley rat, is a critical next step to understand the compound's behavior in a whole organism.[19][20]

Study Design and Execution

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Dosing Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine clearance, volume of distribution, and terminal half-life.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg) to determine oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: A validated LC-MS/MS method is used to quantify the concentration of 2-(2-Bromophenyl)morpholine in plasma samples.[21][22]

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is crucial for generating reliable pharmacokinetic data.[23]

Workflow for LC-MS/MS Method Development

Caption: Workflow for LC-MS/MS Bioanalytical Method Development.

Pharmacokinetic Data Analysis

Non-compartmental analysis of the plasma concentration-time data will be used to calculate key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest observed concentration in plasma.
Time to Cmax TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total exposure of the drug over time.
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdThe apparent volume into which the drug distributes in the body.
Terminal Half-life The time required for the plasma concentration to decrease by half.
Oral Bioavailability F%The fraction of the oral dose that reaches systemic circulation.

Metabolite Identification Strategy

Identifying the major metabolic pathways is essential for understanding the drug's clearance mechanisms and for assessing the safety of its metabolites.[24]

Workflow for Metabolite Identification

G cluster_0 In Vitro cluster_1 In Vivo cluster_2 Analysis Incubation Incubate with Liver Microsomes/Hepatocytes LC_HRMS LC-High Resolution MS Analysis Incubation->LC_HRMS Dosing Dose Animal Model Sampling Collect Plasma, Urine, Feces Dosing->Sampling Sampling->LC_HRMS Data_Processing Data Processing & Metabolite Prediction LC_HRMS->Data_Processing Structure_Elucidation Structure Elucidation (MS/MS) Data_Processing->Structure_Elucidation

Sources

An In-depth Technical Guide to 2-(2-Bromophenyl)morpholine as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)morpholine, a versatile precursor in modern organic synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates. The strategic placement of a bromine atom on the phenyl ring at the ortho position of the morpholine moiety offers a reactive handle for a multitude of cross-coupling reactions, making 2-(2-Bromophenyl)morpholine a valuable building block for the synthesis of complex molecular architectures. This document delves into the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this precursor in their synthetic endeavors.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a six-membered saturated heterocycle containing both an ether and a secondary amine functional group.[1] Its unique combination of features, including high polarity, water solubility, and metabolic stability, has made it a ubiquitous pharmacophore in drug discovery.[2] The incorporation of a morpholine moiety can improve a molecule's ADME (absorption, distribution, metabolism, and excretion) profile, enhance binding to biological targets, and reduce off-target toxicity.

The functionalization of the morpholine ring with aryl substituents opens up a vast chemical space for the exploration of structure-activity relationships (SAR). Specifically, the introduction of a bromophenyl group provides a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental tools in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

This guide focuses on the ortho-substituted isomer, 2-(2-Bromophenyl)morpholine, highlighting its synthetic accessibility and its utility as a versatile precursor for the elaboration of complex, biologically active molecules.

Synthesis of 2-(2-Bromophenyl)morpholine: A Plausible Retrosynthetic Approach

While a specific, detailed synthesis of 2-(2-Bromophenyl)morpholine is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the preparation of 2-aryl morpholines. A common strategy involves the cyclization of a suitable amino alcohol precursor.

A potential retrosynthetic analysis is depicted below:

G 2-(2-Bromophenyl)morpholine 2-(2-Bromophenyl)morpholine N-protected_amino_alcohol N-Protected 2-amino-1-(2-bromophenyl)ethanol 2-(2-Bromophenyl)morpholine->N-protected_amino_alcohol Intramolecular Cyclization Amino_alcohol 2-Amino-1-(2-bromophenyl)ethanol N-protected_amino_alcohol->Amino_alcohol N-Protection Styrene_oxide 2-Bromostyrene oxide Amino_alcohol->Styrene_oxide Ring-opening with Amine Bromobenzaldehyde 2-Bromobenzaldehyde Styrene_oxide->Bromobenzaldehyde Epoxidation G cluster_0 Suzuki-Miyaura Coupling Start 2-(2-Bromophenyl)morpholine Catalyst Pd Catalyst, Base Start->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Product 2-(2'-R-biphenyl-2-yl)morpholine Catalyst->Product

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the stability and ensuring the proper storage of chemical intermediates is paramount to the integrity of their work. This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-(2-Bromophenyl)morpholine, a key building block in modern medicinal chemistry. By synthesizing foundational chemical principles with practical, field-proven methodologies, this document serves as an essential resource for maintaining the quality and reliability of this important compound.

Chemical Identity and Structural Considerations

2-(2-Bromophenyl)morpholine is a substituted morpholine derivative. The core structure consists of a morpholine ring, which is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, substituted at the 2-position with a 2-bromophenyl group.

Molecular Formula: C₁₀H₁₂BrNO

Molecular Weight: 242.11 g/mol

The presence of the morpholine ring, a secondary amine, and a brominated aromatic ring dictates the compound's reactivity and stability profile. The lone pair of electrons on the nitrogen atom imparts basic properties and susceptibility to oxidation, while the bromine atom on the phenyl ring can influence the molecule's electronic properties and potential for light-induced degradation.

Inferred Stability Profile from Parent Compound (Morpholine)

Direct, comprehensive stability data for 2-(2-Bromophenyl)morpholine is not extensively documented in publicly available literature. However, a robust understanding of its stability can be extrapolated from the well-characterized parent compound, morpholine.

Morpholine is generally considered stable under normal ambient temperatures and recommended usage conditions. However, it exhibits certain incompatibilities and sensitivities that are crucial to consider for its derivatives.

Key Inferred Stability Characteristics:

  • Incompatibility with Strong Oxidizing Agents: Morpholine can react violently with strong oxidizers. This suggests that 2-(2-Bromophenyl)morpholine should be stored away from such agents to prevent degradation.

  • Reaction with Acids: As a base, morpholine will react exothermically with strong acids. This reactivity is expected to be retained in 2-(2-Bromophenyl)morpholine.

  • Flammability: Morpholine is a flammable liquid and vapor. While the bromophenyl substitution may alter the flashpoint, it is prudent to treat 2-(2-Bromophenyl)morpholine as a potentially flammable substance and keep it away from heat, sparks, and open flames.

  • Hygroscopicity and Air Sensitivity: Some sources indicate that morpholine is hygroscopic and air-sensitive. This suggests that exposure to moisture and air could potentially lead to degradation over time.

Recommended Storage and Handling Conditions

Based on the inferred stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of 2-(2-Bromophenyl)morpholine.

Condition Recommendation Rationale
Temperature Store in a cool, dry place. Recommended storage temperature is typically between 15–25 °C.To minimize the rate of potential degradation reactions and prevent exposure to excessive heat.
Atmosphere Store in a tightly closed container. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To prevent exposure to atmospheric moisture (hygroscopicity) and oxygen, which could lead to oxidative degradation.
Light Store in a light-resistant container or in a dark location.The bromophenyl group may be susceptible to photolytic degradation.
Ventilation Store in a well-ventilated area.To prevent the accumulation of any potential vapors.
Incompatibilities Store away from strong oxidizing agents, strong acids, and sources of ignition.To prevent potentially hazardous reactions and degradation of the compound.

Establishing a Self-Validating Stability Program: Experimental Protocols

To move beyond inference and establish definitive stability data for 2-(2-Bromophenyl)morpholine, a forced degradation study is essential. This process involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are a cornerstone of drug development and are crucial for understanding a compound's intrinsic stability.

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Solutions of 2-(2-Bromophenyl)morpholine in Suitable Solvents B Acid Hydrolysis (e.g., 0.1 M HCl, heat) A->B Expose to C Base Hydrolysis (e.g., 0.1 M NaOH, heat) A->C Expose to D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D Expose to E Thermal Degradation (Solid & Solution, e.g., 60°C) A->E Expose to F Photolytic Degradation (Solid & Solution, ICH Q1B) A->F Expose to G Neutralize Samples (if necessary) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) G->H I Characterize Degradants (e.g., LC-MS/MS, NMR) H->I

Caption: Workflow for a forced degradation study of 2-(2-Bromophenyl)morpholine.

Step-by-Step Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of 2-(2-Bromophenyl)morpholine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH), and dilute for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of acid (e.g., 0.1 M HCl), and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for a defined period.

    • At specified time points, withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in a controlled temperature oven (e.g., 60°C).

    • Separately, incubate a solution of the compound at the same temperature.

    • Analyze samples at specified time points.

  • Photolytic Degradation:

    • Expose both solid and solution samples to a light source with a specified output (e.g., as per ICH Q1B guidelines).

    • Concurrently, run a dark control sample to differentiate between thermal and photolytic degradation.

    • Analyze samples after a defined exposure period.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is a validated analytical method that can separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

HPLC Method Development Workflow

HPLC_Method_Development A Select Column (e.g., C18) B Optimize Mobile Phase (A: Aqueous Buffer, B: Organic Solvent) A->B C Gradient Elution Profile B->C D Set Flow Rate and Column Temperature C->D E Select Detection Wavelength (UV-Vis Scan) D->E F Inject Stressed Samples E->F G Assess Peak Purity and Resolution F->G H Validate Method (ICH Q2(R1)) G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Example HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines to ensure it is suitable for its intended purpose.

Potential Degradation Pathways

While experimental data is required for confirmation, potential degradation pathways for 2-(2-Bromophenyl)morpholine can be hypothesized based on its structure and the known degradation of morpholine.

  • Oxidation: The secondary amine of the morpholine ring is susceptible to oxidation, potentially forming N-oxides or other oxidized species.

  • Ring Opening: Under harsh conditions, the morpholine ring could undergo cleavage. The biodegradation of morpholine is known to proceed via C-N bond cleavage, often initiated by a cytochrome P450-dependent monooxygenase to form intermediates like 2-(2-aminoethoxy)acetate. While not a typical laboratory degradation pathway, it highlights the lability of the C-N bond.

  • Debromination: Under photolytic stress, the carbon-bromine bond on the phenyl ring could potentially cleave, leading to the formation of 2-phenylmorpholine.

Conclusion

While 2-(2-Bromophenyl)morpholine can be considered a relatively stable compound based on the properties of morpholine and general principles of organic chemistry, its long-term stability and specific degradation pathways should not be assumed. For critical applications in research and drug development, it is imperative to adhere to strict storage and handling protocols, including storage in a cool, dry, dark, and well-ventilated area in a tightly sealed container, away from incompatible materials. Furthermore, the implementation of a robust stability testing program, including forced degradation studies and the development of a validated stability-indicating analytical method, is the most reliable approach to ensure the continued quality and integrity of this valuable chemical intermediate.

References

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 153-158. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Swain, A., & Knapp, J. S. (1985). The microbial degradation of morpholine. ResearchGate. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
  • Eawag. (n.d.). Morpholine Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • Aurelle, H., et al. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

An In-Depth Technical Guide to 2-(2-Bromophenyl)morpholine (CAS 1097796-83-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Morpholine

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2][3] Its saturated heterocyclic structure, containing both an ether and a secondary amine, offers a unique combination of polarity, hydrogen bonding capability, and metabolic stability. This guide focuses on a specific, yet under-documented derivative, 2-(2-Bromophenyl)morpholine (CAS 1097796-83-2), a compound of interest for researchers exploring novel chemical entities in drug discovery and development. While extensive public data on this particular isomer is limited, this document aims to provide a comprehensive overview based on available information and the well-established chemistry of the morpholine scaffold.

Chemical and Physical Properties

At its core, 2-(2-Bromophenyl)morpholine is a substituted morpholine featuring a bromophenyl group at the 2-position of the morpholine ring. This substitution is anticipated to significantly influence its physicochemical properties and biological activity compared to the parent morpholine molecule.

Table 1: Physicochemical Properties of 2-(2-Bromophenyl)morpholine

PropertyValueSource
CAS Number 1097796-83-2Shanghai Balmxy Pharmaceutic Co.,Ltd[4]
Molecular Formula C₁₀H₁₂BrNOShanghai Balmxy Pharmaceutic Co.,Ltd[4]
Molecular Weight 242.11 g/mol Shanghai Balmxy Pharmaceutic Co.,Ltd[4]
IUPAC Name 2-(2-bromophenyl)morpholine
Appearance Not specified (likely a solid or oil at room temperature)
Solubility Not specified (expected to have moderate solubility in organic solvents)
Melting Point Not specified
Boiling Point Not specified

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility necessitates their determination through laboratory analysis.

Synthesis and Structural Elucidation

The synthesis of morpholine derivatives can be achieved through various established synthetic routes.[1][5] A common approach involves the cyclization of an appropriate amino alcohol precursor. For 2-(2-Bromophenyl)morpholine, a plausible synthetic strategy would involve the reaction of 2-amino-1-(2-bromophenyl)ethanol with a suitable two-carbon electrophile, followed by cyclization.

Hypothetical Synthetic Workflow:

G A 2-Amino-1-(2-bromophenyl)ethanol C N-alkylation A->C B Two-carbon electrophile (e.g., 2-chloroethanol) B->C D Intramolecular cyclization (e.g., Williamson ether synthesis) C->D E 2-(2-Bromophenyl)morpholine D->E

Caption: A potential synthetic pathway to 2-(2-Bromophenyl)morpholine.

Structural Characterization:

Unequivocal confirmation of the structure of synthesized 2-(2-Bromophenyl)morpholine would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the connectivity of atoms. The proton NMR spectrum of the morpholine ring typically exhibits a characteristic pattern of multiplets for the methylene protons.[6][7][8] The aromatic region would show signals corresponding to the bromophenyl group.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the N-H and C-O-C stretching vibrations of the morpholine ring.

Potential Applications and Biological Activity

The true potential of 2-(2-Bromophenyl)morpholine lies in its prospective biological activities, an area ripe for investigation. The morpholine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

The introduction of a bromophenyl group can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogen atoms, such as bromine, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for protein targets.

Potential Areas of Research:

  • Anticancer Activity: Many morpholine derivatives have been investigated as anticancer agents, with some targeting key signaling pathways involved in cell proliferation and survival.[1]

  • Antimicrobial Activity: The morpholine nucleus is present in some antimicrobial drugs, and novel derivatives are continuously being explored for their efficacy against various pathogens.[10]

  • Central Nervous System (CNS) Activity: The physicochemical properties of morpholine derivatives can be tuned to allow for blood-brain barrier penetration, making them candidates for CNS-acting drugs.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Spill and Disposal: In case of a spill, follow appropriate laboratory procedures for containment and cleanup. Dispose of the chemical in accordance with local, state, and federal regulations.

Researchers should always consult the supplier-provided SDS before handling this compound.

Suppliers

2-(2-Bromophenyl)morpholine (CAS 1097796-83-2) is available from various chemical suppliers specializing in research chemicals. It is crucial to source this compound from reputable suppliers who can provide a certificate of analysis (CoA) to ensure its identity and purity.

Table 2: Selected Suppliers of 2-(2-Bromophenyl)morpholine

SupplierWebsite
Shanghai Balmxy Pharmaceutic Co.,Ltd[Not Available][4]

Note: This is not an exhaustive list, and availability may vary. Researchers should conduct their own due diligence when selecting a supplier.

Conclusion and Future Outlook

2-(2-Bromophenyl)morpholine represents an intriguing yet largely unexplored chemical entity. Its structural features, combining the privileged morpholine scaffold with a bromophenyl substituent, suggest a high potential for novel biological activities. This guide has provided a foundational understanding of its properties, potential synthesis, and areas for future research. As with any novel compound, thorough experimental characterization of its physicochemical properties, biological activity, and safety profile is paramount. The insights gained from such studies will be instrumental in unlocking the full potential of this and other substituted morpholine derivatives in the advancement of drug discovery and development.

References

  • Jain, A., & Sahu, S. K. (2024).
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Ryada, N., Elmaaty, A. A., Selim, S., Almuhayawi, M. S., & K. Soad. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances.
  • Elmaaty, A. A., Ryada, N., Selim, S., Almuhayawi, M. S., & K. Soad. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • PubChem. (n.d.). 4-(2-Bromophenyl)morpholine. National Center for Biotechnology Information.
  • A2B Chem. (n.d.). 4-(2-Bromophenyl)morpholine.
  • Singh, H., & Kumar, M. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Carl Roth GmbH + Co. KG. (2021).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 841-845.
  • The Royal Society of Chemistry. (2010).
  • Shanghai Balmxy Pharmaceutic Co.,Ltd. (n.d.). 2-Morpholinecarbonitrile,4-propyl-.
  • PubChemLite. (n.d.). 2-(2-bromophenyl)-2-(morpholin-4-yl)acetonitrile.
  • BenchChem. (n.d.). A Comparative Guide to 2-(4-Fluorophenyl)
  • ChemicalBook. (n.d.). Morpholine(110-91-8) 1H NMR spectrum.
  • Chemos GmbH & Co. KG. (n.d.).
  • PubChem. (n.d.). Morpholine.
  • Biosynth. (n.d.). 2-(3-bromophenyl)morpholine.
  • Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ACD/Labs. (2008).
  • Wikipedia. (n.d.). Morpholine.
  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
  • SpectraBase. (n.d.). N-(2-Phenylethyl)-morpholine.
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
  • Navy Brand Manufacturing. (2014).

Sources

Methodological & Application

protocol for radiolabeling 2-(2-Bromophenyl)morpholine for PET imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Radiolabeling 2-(2-Bromophenyl)morpholine for PET Imaging

Abstract

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality crucial for drug development and understanding disease pathology, particularly in neuroscience.[1][2] The 2-phenylmorpholine scaffold is a key pharmacophore in several centrally acting agents. This application note details a comprehensive protocol for the synthesis and subsequent Carbon-11 radiolabeling of 2-(2-Bromophenyl)morpholine, a novel potential PET tracer. We present a robust precursor synthesis strategy and a late-stage [¹¹C]methylation of the aryl bromide moiety using a palladium-mediated cross-coupling reaction.[3] This approach offers a direct and efficient labeling method, capitalizing on the prevalence of aryl halide precursors in pharmaceutical pipelines. Detailed procedures for purification, formulation, and stringent quality control are also provided to ensure the final radiopharmaceutical is suitable for preclinical and clinical research.

Introduction: The Rationale and Strategy

The ability to non-invasively map the distribution and density of neuroreceptors or transporters in the living brain is a cornerstone of modern neuroscience and drug development.[2] The 2-phenylmorpholine chemical structure is of significant interest due to its presence in compounds targeting monoamine transporters. Developing a PET tracer based on this scaffold could provide invaluable insights into various neurological and psychiatric disorders.[4]

The target molecule, 2-(2-Bromophenyl)morpholine, incorporates an aryl bromide, which serves as an ideal handle for late-stage radiolabeling. This allows for the synthesis and characterization of the non-radioactive molecule before introducing the short-lived positron-emitting isotope.

Choice of Radionuclide: [¹¹C]Carbon vs. [¹⁸F]Fluorine

The two most common radionuclides for PET tracer development are Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min).[5][6][7]

  • Carbon-11: Allows for the synthesis of a tracer that is chemically identical to the non-radioactive standard (an isotopologue). This eliminates concerns that the radiolabel could alter the molecule's biological activity. Its short half-life is advantageous for studies requiring multiple scans in the same subject on the same day but necessitates an on-site cyclotron and rapid, highly efficient radiosynthesis.[5][6]

  • Fluorine-18: Its longer half-life facilitates more complex multi-step syntheses and allows for the distribution of the radiotracer to facilities without a cyclotron.[8][9] However, introducing a fluorine atom creates a new chemical entity whose pharmacological profile must be carefully validated against the original molecule.[9]

For this protocol, we focus on Carbon-11 methylation . Recent advancements in palladium-mediated cross-coupling reactions have made the direct methylation of aryl halides a robust and versatile strategy, perfectly suited for our target molecule.[3][7] This method provides the biological advantage of an isotopologue while leveraging a highly efficient chemical transformation compatible with the time constraints of Carbon-11.[3]

Synthesis of Precursor: 2-(2-Bromophenyl)morpholine

A stable, well-characterized precursor is the foundation of any successful radiolabeling effort. The synthesis of 2-(2-Bromophenyl)morpholine can be achieved via a multi-step sequence adapted from established methodologies for similar structures.[10] The proposed pathway begins with commercially available 2-bromobenzaldehyde.

Diagram: Precursor Synthesis Workflow

cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Cyclization A 2-Bromobenzaldehyde C 2-(2-Bromophenyl)oxirane A->C THF, 0°C to RT B Trimethylsulfonium iodide, NaH B->C E 1-(2-Bromophenyl)-2-((2-hydroxyethyl)amino)ethanol C->E Reflux D Ethanolamine D->E G 2-(2-Bromophenyl)morpholine (Precursor) E->G 0°C to RT F Conc. H₂SO₄ F->G

Caption: Proposed synthetic pathway for the 2-(2-Bromophenyl)morpholine precursor.

Step-by-Step Precursor Synthesis Protocol:
  • Step 1: Synthesis of 2-(2-Bromophenyl)oxirane.

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add trimethylsulfonium iodide (1.2 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour to form the ylide.

    • Cool the reaction back to 0°C and add a solution of 2-bromobenzaldehyde (1.0 eq) in THF dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction carefully with saturated NH₄Cl solution and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the epoxide.

  • Step 2: Synthesis of 1-(2-Bromophenyl)-2-((2-hydroxyethyl)amino)ethanol.

    • Dissolve the purified 2-(2-bromophenyl)oxirane (1.0 eq) in ethanolamine (5.0 eq).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and remove excess ethanolamine under high vacuum.

    • The resulting crude amino alcohol is often used directly in the next step without further purification.

  • Step 3: Cyclization to 2-(2-Bromophenyl)morpholine.

    • Cool concentrated sulfuric acid (5-10 volumes relative to the amino alcohol) to 0°C in an ice bath.

    • Add the crude amino alcohol from the previous step slowly and carefully, ensuring the temperature does not rise significantly.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.[10]

    • Carefully pour the reaction mixture onto crushed ice and basify to pH > 10 with a cold concentrated NaOH solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure 2-(2-Bromophenyl)morpholine precursor.

    • Validation: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

[¹¹C]Radiolabeling Protocol: [¹¹C]Methylation

This protocol details the automated synthesis of [¹¹C]2-(2-Methylphenyl)morpholine from the aryl bromide precursor using [¹¹C]CH₃I. The synthesis relies on a palladium-mediated cross-coupling reaction.

Diagram: [¹¹C]Radiolabeling and Purification Workflow

cluster_0 [¹¹C]CH₃I Synthesis cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation cluster_3 Quality Control A [¹¹C]CO₂ from Cyclotron B LiAlH₄ Reduction A->B C HI Gas Phase Iodination B->C D [¹¹C]CH₃I Trapping C->D F Reaction Vial (DMF) Heat (e.g., 100°C, 5 min) D->F E Precursor (1-2 mg) Pd₂(dba)₃ RockPhos G3 K₃PO₄ E->F G Quench Reaction (Dilute with HPLC Mobile Phase) F->G H Semi-Prep HPLC Purification G->H I Collect Product Peak H->I J Formulation (Rotary Evaporation & Reconstitution) I->J K Final Product for QC J->K

Caption: Automated workflow for the synthesis and purification of the [¹¹C]PET tracer.

Step-by-Step Radiolabeling Protocol:

This procedure is designed for an automated synthesis module (e.g., GE TRACERlab, Siemens).

  • Production of [¹¹C]CH₃I:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

    • Transfer the [¹¹C]CO₂ to the synthesis module and trap it on a molecular sieve trap.

    • Reduce the [¹¹C]CO₂ to [¹¹C]CH₄ using H₂ over a nickel catalyst or via hydride reduction (e.g., LiAlH₄).

    • Convert [¹¹C]CH₄ to [¹¹C]CH₃I using gas-phase iodination with I₂ vapor at high temperature.

    • Trap the resulting [¹¹C]CH₃I in a solution of the reaction mixture.

  • Radiolabeling Reaction:

    • Preparation: In a 3-5 mL V-vial, prepare the reaction mixture:

      • 2-(2-Bromophenyl)morpholine precursor (1.5 - 2.0 mg)

      • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.0 mg)

      • RockPhos G3 (Palladium precatalyst) (1.2 mg)

      • Potassium Phosphate (K₃PO₄), tribasic (3.0 mg)

      • Anhydrous N,N-Dimethylformamide (DMF) (300 µL)

    • Execution:

      • Transfer the vial to the automated synthesis module.

      • Bubble the trapped [¹¹C]CH₃I through the reaction mixture at room temperature for 2 minutes to ensure complete trapping.

      • Seal the reaction vial and heat to 100-120°C for 5 minutes. The choice of temperature and catalyst is critical for achieving high radiochemical yield within the short timeframe.[3]

      • After heating, cool the vial rapidly with a stream of compressed air.

  • Purification by Semi-Preparative HPLC:

    • Quench the reaction by adding 1.0 mL of HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to the reaction vial.

    • Inject the entire mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Monitor the elution using a UV detector (at a wavelength corresponding to the precursor's absorbance, e.g., 254 nm) and a series radioactivity detector.

    • The product, [¹¹C]2-(2-Methylphenyl)morpholine, should elute as a sharp, radioactive peak, well-separated from the unreacted precursor and other impurities.

    • Collect the product peak in a flask containing 20 mL of sterile water.

  • Formulation:

    • Pass the collected HPLC fraction through a sterile C18 Sep-Pak cartridge to trap the final product.

    • Wash the cartridge with 10 mL of sterile water to remove any residual HPLC solvents.

    • Elute the final product from the cartridge with 1.0 mL of USP-grade ethanol.

    • Dilute the ethanol solution with 9.0 mL of sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Quality Control (QC)

All radiopharmaceuticals must undergo stringent quality control before administration to ensure patient safety and data integrity.[11][12][13]

QC Specifications Table
ParameterMethodAcceptance CriteriaRationale
Identity Analytical Radio-HPLCRetention time of the radioactive peak matches that of the non-radioactive standard.Confirms the product is the correct chemical entity.
Radiochemical Purity Analytical Radio-HPLC≥ 95%Ensures that the vast majority of radioactivity is from the desired compound.[14]
Radionuclidic Purity Gamma Ray SpectroscopyPhotopeak at 511 keV, half-life measurement (19-22 min).[15]Confirms the radionuclide is Carbon-11 and free from long-lived contaminants.
Specific Activity HPLC with calibrated UV and radioactivity detectors> 37 GBq/µmol (> 1 Ci/µmol) at time of injection.Ensures a low mass dose to avoid pharmacological effects.[14]
pH pH meter or validated pH strips5.0 - 7.5Ensures the final formulation is physiologically compatible for injection.[15]
Residual Solvents Gas Chromatography (GC)Ethanol < 10% (v/v), DMF < 50 ppmConfirms that solvent levels are below toxicological thresholds.
Sterility Direct inoculation or membrane filtration (USP <71>)No microbial growth. (Note: Typically a retrospective test for short-lived isotopes).Ensures the product is free from microbial contamination.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test (USP <85>)< 175 EU / V (where V is the max dose volume in mL)Ensures the product is free from pyrogens that can cause a fever response.
Visual Inspection Shielded visual checkClear, colorless solution free of particulate matter.Basic check for product integrity.

References

  • Haskali, M. B., & Pike, V. W. (2021). Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery. Journal of the American Chemical Society. [Link]

  • Mach, R. H., et al. (2011). Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. Medicinal Chemistry. [Link]

  • Jia, H., et al. (2022). Hetero-aryl bromide precursor fluorine-18 radiosynthesis and preclinical evaluation of a novel positron emission tomography (PET) tracer [18F]GSK1482160. European Journal of Medicinal Chemistry. [Link]

  • IAEA. (n.d.). Quality Control in the Production of Radiopharmaceuticals. [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. [Link]

  • Zha, Z., et al. (2016). Core-Labeling (Radio) Synthesis of Phenols. Journal of the American Chemical Society. [Link]

  • Bohn, P., et al. (2018). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. [Link]

  • Cnam. (n.d.). Straightforward synthesis of PET tracer precursors used for the early diagnosis of Alzheimer's disease through Suzuki-Miyaura. [Link]

  • MDPI. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. [Link]

  • Frontiers Media. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. [Link]

  • Sharma, S. K., et al. (2015). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine. [Link]

  • Collins, M., et al. (2020). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]

  • MDPI. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. [Link]

  • ACS Publications. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (K Ca 3.1) channels in vivo. RSC Advances. [Link]

  • MD Anderson Cancer Center. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. [Link]

  • IAEA. (n.d.). Quality Control in the Production of Radiopharmaceuticals. [Link]

  • ResearchGate. (n.d.). Synthesis of radiolabeling precursor (10) and 11 C-LY2795050 ( 11 C-5). [Link]

  • MDPI. (2023). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. [Link]

  • Radiology Key. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. [Link]

  • Herbert, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. [Link]

  • ResearchGate. (2015). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. [Link]

  • Wuest, F., et al. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Polymers. [Link]

  • Semantic Scholar. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. [Link]

  • ResearchGate. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. [Link]

  • SlideShare. (n.d.). QC of PET Radiopharmaceuticals. [Link]

  • BORIS Portal. (2021). A facile synthesis of precursor for the σ‐1 receptor PET radioligand [18F]FTC‐146 and its radiofluorination. [Link]

  • Frontiers Media. (2021). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine. [Link]

  • YouTube. (2023). 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. [Link]

Sources

cell-based assays to evaluate 2-(2-Bromophenyl)morpholine activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocols for the Cellular Evaluation of 2-(2-Bromophenyl)morpholine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(2-Bromophenyl)morpholine using a suite of robust, cell-based assays. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently associated with neurological activity.[1][2][3] This guide outlines a logical, multi-step experimental workflow designed to first identify the primary molecular targets of the compound and then to characterize its downstream functional consequences and potential cytotoxic effects. We provide detailed, field-proven protocols for monoamine transporter uptake inhibition assays, secondary messenger signaling assays, and general cell viability assessments, grounded in authoritative scientific principles.

Introduction: The Pharmacological Potential of the Morpholine Scaffold

The morpholine ring is a versatile heterocyclic motif present in numerous approved drugs and clinical candidates, known to confer favorable pharmacokinetic properties and potent biological activity.[2][3] Many morpholine derivatives interact with targets in the central nervous system (CNS), including monoamine transporters and G-protein coupled receptors (GPCRs).[1][4] 2-(2-Bromophenyl)morpholine, a specific analog, warrants systematic investigation to elucidate its mechanism of action and therapeutic potential.

Cell-based assays are indispensable tools in this process, offering a biologically relevant environment to study a compound's effect on specific molecular targets and pathways within a living system.[5] Unlike simpler biochemical assays, they provide integrated data on compound permeability, target engagement, and immediate cellular response. This application note details a strategic approach to systematically deconstruct the pharmacological profile of 2-(2-Bromophenyl)morpholine.

Hypothesized Mechanism of Action and Strategic Workflow

Based on its structural similarity to known psychoactive agents, the primary hypothesis is that 2-(2-Bromophenyl)morpholine functions as an inhibitor of monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] These transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[6][7][8] Inhibition of this reuptake process increases the concentration and duration of neurotransmitters in the synapse, a mechanism shared by many antidepressants and psychostimulants.[9][10]

Our proposed workflow is designed to test this hypothesis rigorously and build a comprehensive pharmacological profile.

G cluster_0 Phase 1: Primary Target Identification cluster_1 Phase 2: Functional & Specificity Assays cluster_2 Phase 3: Data Analysis start Compound: 2-(2-Bromophenyl)morpholine assay1 Primary Screening: Monoamine Transporter Uptake Inhibition Assays (DAT, NET, SERT) start->assay1 Test Compound assay2 Secondary Assay: Downstream GPCR Signaling (cAMP Accumulation) assay1->assay2 If active, confirm downstream effect assay3 Essential Control: Cell Viability & Cytotoxicity Assay (MTT/MTS) assay1->assay3 Rule out non-specific toxicity analysis IC50 / EC50 Determination & Selectivity Profile assay2->analysis assay3->analysis

Caption: Experimental workflow for characterizing 2-(2-Bromophenyl)morpholine.

Primary Target Identification: Monoamine Transporter Uptake Assays

The foundational experiment is to determine if 2-(2-Bromophenyl)morpholine inhibits the function of the primary monoamine transporters. This is achieved by measuring the uptake of a labeled substrate (either radioactive or fluorescent) into cells engineered to express a single human transporter type (hDAT, hNET, or hSERT).[5][11] Using single-transporter cell lines, such as HEK293, is critical for unambiguously assigning activity to a specific target.[5]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal transporter Monoamine Transporter (DAT, NET, or SERT) vesicle Vesicle MA Monoamine Neurotransmitter MA_cleft Monoamines MA->MA_cleft Release MA_cleft->transporter Reuptake receptor Postsynaptic GPCR MA_cleft->receptor Binding & Signaling compound 2-(2-Bromophenyl)morpholine compound->transporter Inhibition

Caption: Hypothesized inhibition of monoamine reuptake at the synapse.

Protocol 3.1: Neurotransmitter Uptake Inhibition Assay (Fluorescent Method)

This protocol is adapted from methodologies using commercially available kits which employ a fluorescent substrate that mimics biogenic amines.[12][13][14] It offers a non-radioactive, high-throughput alternative for measuring transporter activity.[12]

Materials:

  • Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT (e.g., from ATCC or other commercial vendors).

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418). Note: Some protocols recommend dialyzed FBS for hSERT cells.[13]

  • Assay Plate: Black, clear-bottom 96-well microplates.

  • Reagents: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), containing a fluorescent substrate and a masking dye to quench extracellular fluorescence.[14]

  • Test Compound: 2-(2-Bromophenyl)morpholine, dissolved in DMSO to create a 10 mM stock.

  • Control Inhibitors: Nomifensine (for DAT), Nisoxetine or Desipramine (for NET), and Fluoxetine or Imipramine (for SERT).[10][15][16]

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into a 96-well plate at a density of 40,000–60,000 cells per well in 100 µL of culture medium.[13]

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for the formation of a confluent monolayer.[13]

  • Compound Preparation:

    • Prepare serial dilutions of 2-(2-Bromophenyl)morpholine in assay buffer (provided in the kit or a simple Krebs-Ringer-HEPES buffer). A typical concentration range would be from 10 pM to 100 µM.

    • Prepare solutions for controls:

      • Maximum Uptake (Vehicle Control): Assay buffer with DMSO, matching the final concentration in the test wells.

      • Positive Control (Known Inhibitor): A concentration of the known inhibitor sufficient to cause >90% inhibition (e.g., 10 µM Nomifensine for DAT).

      • No-Transporter Control: Use non-transfected HEK293 cells to measure background fluorescence.

  • Assay Execution:

    • On the day of the assay, gently remove the culture medium from the wells.

    • Wash the cell monolayer once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the diluted test compound, vehicle, or positive control inhibitor to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C.[10][15]

    • Prepare the fluorescent substrate working solution according to the kit manufacturer's instructions (typically includes the substrate and a masking dye).

    • Initiate the uptake by adding 50 µL of the substrate working solution to all wells.

    • Immediately transfer the plate to a bottom-reading fluorescent plate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity over time (kinetic mode) for 10-20 minutes or as a single endpoint reading after a fixed incubation period (e.g., 15 minutes).[10][14] Use excitation/emission wavelengths appropriate for the specific fluorescent substrate.

Data Analysis and Presentation

The rate of substrate uptake is determined from the slope of the kinetic read or the endpoint fluorescence value.

  • Normalization: Normalize the data by expressing the fluorescence in each well as a percentage of the vehicle control (100% activity) after subtracting the background (no-transporter control).

  • IC₅₀ Calculation: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Table 1: Hypothetical Transporter Inhibition Data for 2-(2-Bromophenyl)morpholine

Transporter TargetIC₅₀ (nM)95% Confidence IntervalnPositive ControlPositive Control IC₅₀ (nM)
hDAT 85.275.1 - 96.53Nomifensine4.8
hNET 15.612.9 - 18.83Nisoxetine1.1
hSERT 1250.41089.2 - 1435.63Fluoxetine2.5

This data suggests the compound is a potent and selective inhibitor of the norepinephrine transporter (NET) over DAT and SERT.

Downstream Functional Confirmation: cAMP Signaling Assay

If 2-(2-Bromophenyl)morpholine inhibits NET, it will increase extracellular norepinephrine. Norepinephrine primarily signals through adrenergic receptors, many of which are GPCRs that modulate the production of the second messenger cyclic AMP (cAMP).[7] For example, activation of β-adrenergic receptors stimulates adenylyl cyclase via a Gs protein, increasing cAMP levels. A cAMP assay can therefore serve as a functional confirmation of the compound's downstream biological effect.[17][18]

G cluster_0 Cell Membrane gpcr Gs-Coupled GPCR (e.g., β-Adrenergic R.) ac Adenylyl Cyclase gpcr->ac Activates camp cAMP (Second Messenger) ac->camp Converts ligand Norepinephrine (Increased by NET inhibitor) ligand->gpcr Binds atp ATP atp->ac Substrate pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response

Caption: Gs-coupled GPCR signaling pathway leading to cAMP production.

Protocol 4.1: Luminescence-Based cAMP Accumulation Assay

This protocol is based on assays that use a luciferase enzyme where light output is inversely proportional to the amount of cAMP produced.[19]

Materials:

  • Cell Line: A cell line endogenously expressing a Gs-coupled adrenergic receptor (e.g., CHO-K1 or HEK293).

  • Assay Plate: White, opaque 96-well or 384-well microplates suitable for luminescence.

  • Reagents: cAMP-Glo™ Assay kit (Promega) or similar.[19]

  • Stimulation Buffer: HBSS or other appropriate buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Agonist: Isoproterenol (a non-selective β-adrenergic agonist) as a positive control.

Procedure:

  • Cell Culture and Induction:

    • Plate cells as described in Protocol 3.1.

    • Prior to the assay, replace the culture medium with 80 µL of Stimulation Buffer containing the desired concentration of 2-(2-Bromophenyl)morpholine (or vehicle).

    • Incubate for an appropriate time (e.g., 30 minutes) at 37°C to allow the compound to inhibit NET and for norepinephrine (if using primary neurons or co-cultures) to accumulate and act on receptors. Note: In a simple transfected cell line system, you would add an agonist directly.

  • cAMP Detection (as per Promega cAMP-Glo™ protocol): [19]

    • Add 20 µL of cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature to lyse the cells and release cAMP.

    • Add 20 µL of cAMP-Glo™ Detection Solution (containing PKA) and incubate for 20 minutes at room temperature.

    • Add 40 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction. Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. Low luminescence indicates high cAMP levels.

Essential Control: Cell Viability and Cytotoxicity Assay

It is imperative to confirm that the observed effects are due to specific pharmacological activity and not simply because the compound is toxic to the cells.[20] A standard cell viability assay, such as the MTT or MTS assay, measures the metabolic activity of cells, which correlates with the number of viable cells.[21][22]

Protocol 5.1: MTT Cell Viability Assay

This protocol is based on standard, widely published methods.[21][23][24]

Materials:

  • Cell Line: The same cell lines used in the primary assays.

  • Assay Plate: Standard clear 96-well tissue culture plates.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or acidic isopropanol).

Procedure:

  • Cell Plating and Compound Treatment:

    • Plate cells and treat with the same concentrations of 2-(2-Bromophenyl)morpholine as used in the primary assays.

    • Incubate for a duration that matches the longest incubation period in the functional assays (e.g., 24 hours to assess general toxicity).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each 100 µL well.[21]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[21]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

Cell viability is expressed as a percentage of the vehicle-treated control cells. A significant decrease in viability at concentrations where functional activity is observed would confound the interpretation of the results.

Table 2: Hypothetical Cytotoxicity Data for 2-(2-Bromophenyl)morpholine

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.9 ± 5.1
1.097.2 ± 4.8
10.095.5 ± 6.2
100.088.1 ± 7.3

This data shows no significant cytotoxicity at concentrations well above the IC₅₀ values for NET and DAT, indicating the observed transporter inhibition is not an artifact of cell death.

Conclusion

This application note provides a validated, systematic framework for the initial characterization of 2-(2-Bromophenyl)morpholine. By following this workflow—from primary screening of monoamine transporters to confirmation of downstream signaling and ruling out cytotoxicity—researchers can build a robust pharmacological profile of the compound. The detailed protocols serve as a reliable starting point for in-depth investigation, enabling confident decision-making in the early stages of drug discovery and development.

References

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.28. [Link]

  • Murnane, K. S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 268-275. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2243. [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Technical Data Sheet. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

  • van der Velden, W. J. C., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(35), 12089–12097. [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

  • Stoeber, M., et al. (2023). Molecular insights into GPCR mechanisms for drugs of abuse. Journal of Biological Chemistry, 299(3), 102941. [Link]

  • Kumar, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • National Center for Advancing Translational Sciences. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 7(11), 1077–1093. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Hahn, M. K., et al. (2003). A Mutation in the Human Norepinephrine Transporter Gene (SLC6A2) Associated with Orthostatic Intolerance Disrupts Surface Expression of Mutant and Wild-Type Transporters. Journal of Neuroscience, 23(10), 4220-4228. [Link]

  • Adan, A., et al. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 26(21), 6430. [Link]

  • Sharma, P. K., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 391, 01053. [Link]

  • Rajagopal, S., et al. (2017). cAMP assays in GPCR drug discovery. Methods in molecular biology, 1654, 1-17. [Link]

  • Georgieva, M., et al. (2021). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. International journal of molecular sciences, 22(16), 8774. [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

  • Samuvel, D. J., et al. (2008). Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity and Regulation Using the Fluorescent Substrate, ASP+. Neuroscience, 154(3), 933-943. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

  • Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. American journal of physiology. Cell physiology, 323(2), C419–C431. [Link]

  • Pramod, A. B., et al. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS chemical neuroscience, 4(1), 85–97. [Link]

  • de Witte, W. E. A., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific reports, 11(1), 12275. [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR. [Link]

Sources

Application Notes and Protocols for the Preclinical Formulation of 2-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the formulation of 2-(2-Bromophenyl)morpholine, a small molecule candidate intended for preclinical animal evaluation. Based on its chemical structure, this compound is anticipated to exhibit low aqueous solubility, a common challenge in early drug development that can impede oral bioavailability and lead to inconsistent exposure in animal models.[1][2] This guide details a systematic, tiered approach to formulation development, beginning with fundamental physicochemical characterization and progressing through vehicle screening, protocol optimization, and stability assessment. The protocols provided are designed to be self-validating, enabling researchers to identify and prepare a robust and reproducible dosing vehicle suitable for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TK) studies in rodents. Our objective is to equip drug development professionals with the rationale and methodologies required to maximize systemic exposure and ensure data integrity during in vivo evaluation.[3]

Foundational Physicochemical Characterization

A thorough understanding of the Active Pharmaceutical Ingredient (API) is the cornerstone of rational formulation design.[4] Before proceeding to vehicle screening, key physicochemical properties of 2-(2-Bromophenyl)morpholine must be determined. This initial data-gathering phase is critical as it dictates the entire formulation strategy, minimizing a trial-and-error approach and conserving valuable API.[5]

Causality Behind Characterization:

  • Aqueous Solubility: Directly informs whether a simple solution, a suspension, or a more complex solubilization technology is necessary. It is the primary determinant for Biopharmaceutics Classification System (BCS) categorization.[6]

  • pH-Solubility Profile: The morpholine moiety suggests a basic character, meaning the compound's solubility will likely be pH-dependent.[7] Determining this profile is crucial for oral formulations, as the compound will traverse the acidic environment of the stomach and the more neutral environment of the intestine. Adjusting the pH of the vehicle can be a simple yet powerful solubilization technique.[8][9]

  • LogP (Lipophilicity): A high LogP value indicates a preference for lipidic environments and suggests that lipid-based formulations (e.g., oil solutions, SEDDS) could be a viable strategy.[10]

  • pKa: Identifies the pH at which the compound is 50% ionized. This parameter, coupled with the pH-solubility profile, allows for the selection of appropriate buffers or pH modifiers to maintain the drug in its more soluble (ionized) state.

  • Melting Point & Thermal Properties (DSC/TGA): A high melting point often correlates with low solubility ('brick-dust' molecules).[11] Thermal analysis also identifies potential polymorphs and assesses thermal stability, which is critical for formulations requiring heat, such as melt-based solid dispersions.[12]

For the purpose of this guide, we will proceed with the hypothetical physicochemical properties for 2-(2-Bromophenyl)morpholine summarized in the table below.

ParameterHypothetical ValueImplication for Formulation
Aqueous Solubility (pH 7.4) < 1 µg/mLPractically insoluble; simple aqueous solution is not feasible.[13]
pKa (Conjugate Acid) 6.8Basic compound; solubility will increase significantly at pH < 6.
LogP 3.5Lipophilic; suggests good membrane permeability but poor aqueous solubility.
Melting Point 155 °CHigh melting point, characteristic of a stable crystalline lattice.
Predicted BCS Class Class IILow Solubility, High Permeability.[6]

Strategic Formulation Development Workflow

For a BCS Class II compound, the primary goal is to overcome the solubility-limited absorption.[1][6] A tiered approach ensures that the simplest, safest, and most physiologically compatible vehicle is selected. The workflow should prioritize vehicles that are well-tolerated in common animal models (e.g., mice, rats) and have a low potential for confounding experimental results.[14]

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Formulation & Analysis API API: 2-(2-Bromophenyl)morpholine PhysChem Determine Physicochemical Properties (Solubility, pKa, LogP) API->PhysChem Screening Protocol 1: Solubility Screening PhysChem->Screening Aqueous Tier 1: Aqueous Suspension (e.g., 0.5% MC/CMC) Screening->Aqueous Cosolvent Tier 2: Co-solvent System (e.g., PEG400, Propylene Glycol) Screening->Cosolvent Lipid Tier 3: Lipid-Based System (e.g., Corn Oil, SEDDS) Screening->Lipid Complex Tier 4: Complexation (e.g., Cyclodextrins) Screening->Complex Prototype Develop Prototype Formulations (Protocols 2, 3, 4) Aqueous->Prototype Cosolvent->Prototype Lipid->Prototype Complex->Prototype Stability Protocol 5: Short-Term Stability Check (Visual, Purity) Prototype->Stability Stability->Screening Fail Dosing Final Dosing Formulation Stability->Dosing Pass

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-bromophenyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you optimize your synthetic protocols, ensuring high yield and purity. Our approach is grounded in established mechanistic principles and validated experimental practices.

Frequently Asked Questions (FAQs)

Here are some of the common questions and initial troubleshooting steps for the synthesis of 2-(2-bromophenyl)morpholine:

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and formation of side products. Key areas to investigate are the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and time. For instance, inadequate temperature control can significantly decrease the yield[1].

Q2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?

Common side reactions in palladium-catalyzed N-arylation include hydrodehalogenation of the aryl bromide and the formation of Heck arylation products[1]. The choice of a suitable ligand and base is crucial to suppress these competing pathways. For electron-poor aryl bromides, the formation of complex product mixtures can be a known issue[1].

Q3: How do I choose the optimal catalyst system for this specific transformation?

The synthesis of 2-(2-bromophenyl)morpholine, an N-aryl morpholine, is typically achieved through cross-coupling reactions. The most common methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed)[2][3]. The choice between these depends on the substrate scope, functional group tolerance, and cost considerations. Palladium-based catalysts are often preferred for their higher activity and broader applicability[4].

Q4: What is the best method for purifying the final product?

Purification of 2-(2-bromophenyl)morpholine typically involves column chromatography on silica gel. Due to the basic nature of the morpholine nitrogen, it is advisable to add a small amount of a tertiary amine, such as triethylamine, to the eluent to prevent tailing and improve separation. Morpholine itself is hygroscopic, so ensuring the crude product is thoroughly dried before purification is essential[1].

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, organized by the type of problem encountered.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution & Rationale
Inactive Catalyst Solution: Ensure you are using a pre-catalyst that is readily activated under the reaction conditions. For Buchwald-Hartwig reactions, consider using a palladacycle pre-catalyst supported by a suitable phosphine ligand[5]. For Ullmann reactions, ensure the copper source is of the appropriate oxidation state and that any necessary ligands are present.
Inappropriate Ligand Solution: The choice of ligand is critical for stabilizing the metal center and promoting the desired C-N bond formation. For the Buchwald-Hartwig reaction with the sterically hindered 2-bromophenyl substrate, bulky electron-rich phosphine ligands such as SPhos or XPhos are often effective.
Incorrect Base Solution: The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the deprotonation of morpholine efficiently, while an overly strong base can lead to side reactions. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOt-Bu) is a common and effective choice[4][5].
Suboptimal Solvent Solution: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Toluene, dioxane, and THF are commonly used for Buchwald-Hartwig reactions[5]. For Ullmann condensations, higher boiling point solvents like DMF or DMSO may be necessary.
Insufficient Temperature or Reaction Time Solution: N-arylation reactions often require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some morpholine syntheses require prolonged heating for complete cyclization[1].
Problem 2: Formation of Significant Impurities
Potential Cause Suggested Solution & Rationale
Hydrodehalogenation Solution: This side reaction, where the bromine atom is replaced by hydrogen, can be minimized by using a less sterically hindered phosphine ligand and ensuring the reaction is run under an inert atmosphere.
Heck Arylation Solution: The formation of Heck products can be suppressed by carefully selecting the ligand and reaction conditions. Using a ligand that promotes reductive elimination from the palladium center over beta-hydride elimination can favor the desired N-arylation.
Homocoupling of Aryl Bromide Solution: This can occur if the oxidative addition of the aryl bromide to the catalyst is faster than the subsequent amination. Reducing the catalyst loading or using a more reactive amine source can sometimes mitigate this issue.

Experimental Protocols & Data

Optimized Reaction Conditions for N-Arylation of Morpholine

The following table summarizes typical starting conditions for the synthesis of N-aryl morpholines, which can be adapted for 2-(2-bromophenyl)morpholine.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd(OAc)₂ or Pd₂(dba)₃CuI or Cu₂O
Ligand Bulky phosphines (e.g., XPhos, SPhos)1,10-Phenanthroline or L-proline
Base NaOt-Bu or K₃PO₄K₂CO₃ or Cs₂CO₃
Solvent Toluene or DioxaneDMF or DMSO
Temperature 80-110 °C100-150 °C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Note: These are general conditions and may require optimization for the specific synthesis of 2-(2-bromophenyl)morpholine.

Illustrative Experimental Protocol (Buchwald-Hartwig Amination)
  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Seal the tube with a rubber septum, and purge with argon for 10 minutes.

  • Add 2-bromohalobenzene (1.0 mmol) and morpholine (1.2 mmol) via syringe.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 2-(2-bromophenyl)morpholine.

TroubleshootingWorkflow Start Reaction Start CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Issues? CheckYield->CheckPurity No OptimizeCatalyst Optimize Catalyst/Ligand CheckYield->OptimizeCatalyst Yes AnalyzeSideProducts Analyze Side Products (GC-MS/LC-MS) CheckPurity->AnalyzeSideProducts Yes Purification Purification Strategy CheckPurity->Purification No OptimizeBaseSolvent Optimize Base/Solvent OptimizeCatalyst->OptimizeBaseSolvent OptimizeTempTime Optimize Temp/Time OptimizeBaseSolvent->OptimizeTempTime OptimizeTempTime->CheckYield AdjustStoichiometry Adjust Stoichiometry AnalyzeSideProducts->AdjustStoichiometry AdjustStoichiometry->CheckYield Success Successful Synthesis Purification->Success

Caption: A decision-making workflow for troubleshooting the synthesis.

Catalytic Cycle for Buchwald-Hartwig Amination

This diagram outlines the key steps in the palladium-catalyzed N-arylation of morpholine.

BuchwaldHartwigCycle Pd(0)L2 Pd(0)L2 OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition + Ar-Br Pd(II)Complex Ar-Pd(II)-Br(L2) OxidativeAddition->Pd(II)Complex AmineCoordination Amine Coordination Pd(II)Complex->AmineCoordination + Morpholine AmineComplex [Ar-Pd(II)-NH(morpholine)(L2)]+Br- AmineCoordination->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)-N(morpholine)(L2) Deprotonation->AmidoComplex ReductiveElimination Reductive Elimination AmidoComplex->ReductiveElimination ReductiveElimination->Pd(0)L2 Catalyst Regeneration Product Ar-N(morpholine) ReductiveElimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Ryada, N., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Publishing. Available at: [Link]

  • Senra, J. D., Aguiar, L. C. S., & Simas, A. B. C. (2011). Recent Progress in Transition-Metal-Catalyzed C-N Cross-Couplings: Emerging Approaches Towards Sustainability. ResearchGate. Available at: [Link]

  • Google Patents. (1988). Preparation of morpholine. US4739051A.
  • El-Gazzar, A. R. B. A., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Yong, F. F., & Teo, Y.-C. (2010). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic performance of 1, 2, and 4 in the N-arylation of morpholine.... Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • PubMed. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. PubMed. Available at: [Link]

  • Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(2-Bromophenyl)morpholine. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this intermediate in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate common purification hurdles.

Introduction: The Nature of the Challenge

2-(2-Bromophenyl)morpholine is a valuable synthetic intermediate. Its purification is often complicated by its physical state (frequently an oil), the presence of closely-related process impurities, and the existence of a stereocenter at the C2 position of the morpholine ring. A successful purification strategy must address these factors to yield material suitable for downstream applications, where purity is paramount. This guide provides a logical framework for troubleshooting and optimizing your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've completed the synthesis. What are the likely impurities I need to remove from my crude 2-(2-Bromophenyl)morpholine?

A1: Understanding potential impurities is the first step in designing a robust purification protocol. Impurities are typically derived from the specific synthetic route employed, but common classes include:

  • Unreacted Starting Materials: Depending on your synthesis, this could include compounds like 2-bromoaniline, diethanolamine (DEA), or diethylene glycol (DEG).[1][2] Incomplete reactions are a primary source of contamination.

  • Reaction Intermediates: In routes involving the reaction of diethylene glycol with ammonia, the intermediate 2-(2-aminoethoxy)ethanol (AEE) can be a significant impurity if the cyclization is incomplete.[1]

  • Side-Reaction Byproducts: Over-alkylation or condensation reactions can lead to the formation of N-ethylmorpholine or other high-molecular-weight species.[1]

  • Inorganic Salts: Salts, such as triethylammonium bromide, are often generated during the reaction and must be removed, typically through an aqueous workup prior to chromatographic or crystallization steps.[3]

  • Stereoisomers: Since 2-(2-bromophenyl)morpholine is a chiral molecule, non-stereospecific syntheses will produce a racemic mixture (a 50:50 mix of R- and S-enantiomers). If your synthesis involves other chiral components, diastereomers may be formed. Separating these isomers presents a unique challenge, discussed in detail in Q5.

A preliminary analysis of your crude material by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the impurity profile you are dealing with.[4][5]

Q2: My crude product is a thick oil. What is the best initial approach for purification?

A2: The physical state of your crude product is the most critical factor in determining the primary purification strategy. For non-crystalline oils, silica gel column chromatography is the method of choice.[3][6] Recrystallization is not a viable option for oils.

The following decision workflow can guide your choice:

G start Crude 2-(2-Bromophenyl)morpholine check_state Is the crude product a solid or a viscous oil? start->check_state is_oil Viscous Oil / Non-crystalline check_state->is_oil Oil is_solid Crystalline Solid check_state->is_solid Solid chromatography Proceed to Column Chromatography (See Q3) is_oil->chromatography recrystallization Attempt Recrystallization (See Q4) is_solid->recrystallization check_purity Assess Purity (TLC/HPLC) chromatography->check_purity recrystallization->check_purity pure Product is Pure check_purity->pure Yes not_pure Impure check_purity->not_pure No not_pure->chromatography Re-purify

Caption: Purification strategy decision workflow.

Q3: I'm using column chromatography, but the separation is poor. How can I improve it?

A3: Poor separation in column chromatography is a common issue. Here is a systematic approach to troubleshooting, from setup to execution.

Causality: Separation on silica gel (a polar stationary phase) is based on the polarity of the compounds. Less polar compounds travel faster down the column (higher Rf on TLC), while more polar compounds are retained longer (lower Rf). Your goal is to find a solvent system (mobile phase) that provides a significant difference in retention between your product and its impurities.

Detailed Protocol & Troubleshooting:

  • Develop a Good TLC Method First:

    • Objective: Find a solvent system where the Rf of 2-(2-bromophenyl)morpholine is between 0.25 and 0.40, and there is clear separation from all impurity spots.

    • Starting Point: Begin with a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[3]

    • Optimization: If the spots are too high (high Rf), increase the proportion of the non-polar solvent. If the spots are too low (low Rf), increase the proportion of the polar solvent.

    • Pro-Tip: The basic nitrogen on the morpholine ring can cause "streaking" on the silica plate. Adding a small amount of triethylamine (~0.5-1%) to your eluent can neutralize the acidic sites on the silica, resulting in sharper spots and better separation.

  • Proper Column Packing:

    • An improperly packed column with air bubbles or cracks will lead to channeling and poor separation. Always pack your column carefully, either as a slurry or by dry packing followed by careful solvent addition.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent (like dichloromethane). For oils, it's often best to adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your packed column. This "dry loading" technique prevents the sample from dissolving poorly at the column head and ensures a narrow starting band.

  • Running the Column:

    • Maintain a constant flow rate. Applying gentle air pressure can speed up the process, but excessive pressure can reduce separation efficiency.

    • Collect small fractions and analyze them by TLC to identify which ones contain your pure product.

Data Table: Suggested Starting Solvent Systems

System #Non-Polar SolventPolar SolventModifier (Optional)Typical Ratio RangeComments
1HexanesEthyl Acetate1% Triethylamine9:1 to 1:1A versatile, standard system.[3]
2HeptaneAcetone1% Triethylamine9:1 to 2:1Acetone offers different selectivity than ethyl acetate.
3DichloromethaneMethanol1% Triethylamine100:0 to 95:5For more polar compounds that don't move in Hex/EtOAc.
Q4: My product is a solid, but my recrystallization attempt failed (it oiled out / nothing crashed out). What should I do?

A4: Recrystallization is a powerful technique for solids but requires careful solvent selection.[7]

  • Problem: Oiling Out: This occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.

    • Solution: Use a larger volume of the same solvent or switch to a solvent with a lower boiling point. Alternatively, use a mixed-solvent system.[8] Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) at boiling. Then, add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[9]

  • Problem: Nothing Crystallizes: This happens if you used too much solvent or if the solution is not saturated enough upon cooling.

    • Solution: Boil off some of the solvent to concentrate the solution and try cooling again. If crystals still don't form, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Adding a "seed crystal" from a previous successful batch is also highly effective. Ensure you are cooling the solution sufficiently, first to room temperature and then in an ice bath.[7]

Step-by-Step Mixed-Solvent Recrystallization Protocol:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the "good" solvent (e.g., ethanol).

  • Heat the mixture to boiling with stirring to dissolve the solid. Add more "good" solvent in small portions until the solid is fully dissolved.[7]

  • While hot, add the "bad" solvent (e.g., water) dropwise until a persistent cloudiness appears.[9]

  • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold "bad" solvent, and dry thoroughly.

Q5: How can I separate the stereoisomers of 2-(2-Bromophenyl)morpholine?

A5: This is an advanced purification challenge. The strategy depends on whether you are separating diastereomers or enantiomers .

  • Separating Diastereomers:

    • Principle: Diastereomers have different physical properties (melting point, boiling point, solubility, and polarity).[10]

    • Solution: They can often be separated using standard purification techniques. High-performance column chromatography with a standard silica gel stationary phase is typically the most effective method. Careful optimization of the eluent system, as described in Q3, is crucial to maximize the difference in retention times. Fractional crystallization can also be effective if the diastereomers have sufficiently different solubilities.[11] A patent for a related compound, cis-2,6-dimethyl morpholine, demonstrates purification from its trans isomer via crystallization of a carboxylate salt, highlighting the feasibility of this approach for diastereomeric morpholines.[12]

  • Separating Enantiomers (Chiral Resolution):

    • Principle: Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard chromatography or recrystallization. Separation requires introducing a chiral element into the system.[13]

    • Solution 1: Chiral Derivatization: React the racemic morpholine with a single enantiomer of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1S)-(+)-10-camphorsulfonic acid) to form a mixture of diastereomeric salts. These salts now have different properties and can be separated by fractional crystallization or chromatography. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of your morpholine.

    • Solution 2: Chiral Chromatography: This is the most direct method. It involves using a Chiral Stationary Phase (CSP) in an HPLC system.[14][15] The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation. This is a specialized technique that requires specific columns and instrumentation.

Q6: My product looks clean by TLC. How can I definitively assess its purity and confirm its identity?

A6: TLC is an excellent tool for monitoring a reaction or column, but it is not a quantitative measure of purity. For final purity assessment and structural confirmation, you must use more rigorous analytical techniques.

  • Purity Assessment (Quantitative):

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A validated HPLC method can separate and quantify your main product and any impurities, providing a purity value as a percentage (e.g., 99.5% by area).[4]

    • Gas Chromatography (GC): If your compound is sufficiently volatile and thermally stable, GC with a Flame Ionization Detector (FID) can also be used for purity determination.[16]

    • Quantitative NMR (qNMR): By integrating the signals of your compound against a certified internal standard, qNMR can provide a highly accurate purity value.

  • Identity Confirmation (Qualitative):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical structure, connectivity, and environment of the atoms. The resulting spectrum should be consistent with the expected structure of 2-(2-Bromophenyl)morpholine.[5]

    • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of your compound, which should correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

A combination of these methods is required to fully characterize your final product and ensure it meets the quality standards for its intended use.[17]

References

  • Skrabania, K., et al. (2011). Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. The Royal Society of Chemistry.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Google Patents. (1988). US4739051A - Preparation of morpholine.
  • Google Patents. (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Abdel-Wahab, B.F., et al. (2020). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health.
  • Pal'chikov, V.A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Jain, A., & Sahu, S.K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • ChemScene. 2-(3-Bromophenyl)morpholine.
  • OPUS. Analytical Methods.
  • Organic Syntheses Procedure. 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one.
  • Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • BenchChem. Side reactions and byproduct formation in morpholine synthesis.
  • ResearchGate. (2017). Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Szeleczky, Z., et al. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen.
  • Google Patents. (1964). US3151112A - Process for the preparation of morpholines.
  • OSHA. (2003). Morpholine.
  • Al-Saeed, F.A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • IARC. (1989). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Nishant, T., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.
  • Li, D., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • University of Colorado Boulder. Mixed Solvent Recrystallization.
  • University of California, Irvine. Recrystallization.
  • Universität Regensburg. Chiral separations of stereoisomers.
  • Horváth, K., et al. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Chromatography Online.
  • Google Patents. (1957). US2776972A - Recovery of morpholine from aqueous solutions thereof.
  • Patsnap. Preparation method for 2-bromophenylhydrazine.

Sources

improving the solubility of 2-(2-Bromophenyl)morpholine for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Solubility of 2-(2-Bromophenyl)morpholine

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is designed to help you troubleshoot and overcome solubility challenges with 2-(2-Bromophenyl)morpholine, ensuring the reliability and reproducibility of your in vitro assay data.

Frequently Asked Questions (FAQs): The Basics

Let's start by addressing the most common initial hurdles researchers face with this compound.

Q1: I dissolved 2-(2-Bromophenyl)morpholine in DMSO, but it crashed out when I added it to my cell culture media. What's happening?

A: This is a classic case of "solvent shock" or precipitation upon dilution. Here’s the breakdown:

  • Physicochemical Properties: 2-(2-Bromophenyl)morpholine is a lipophilic molecule. The bromophenyl group is hydrophobic, while the morpholine ring provides some polarity. Its calculated LogP (a measure of lipophilicity) is around 2.4[1], indicating poor intrinsic solubility in water-based solutions like buffers or cell culture media.

  • The Role of DMSO: Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many water-insoluble compounds at high concentrations (e.g., 10-100 mM) to create a stock solution.[2]

  • Solvent Shock: When you add a small volume of your concentrated DMSO stock into a large volume of aqueous media, the DMSO rapidly diffuses. The local concentration of the organic solvent drops dramatically. Your compound, now stripped of its solubilizing DMSO environment, is suddenly exposed to water and precipitates out because its concentration is far above its aqueous solubility limit.[3][4]

Q2: What is the best way to prepare my initial stock solution?

A: For a compound like this, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting point for your master stock solution.

  • Rationale: DMSO is a biocompatible and highly effective solvent for many small molecules used in drug discovery.[2] It allows you to create a concentrated stock (e.g., 10 mM to 50 mM), which minimizes the volume of solvent added to your final assay, thereby reducing the risk of solvent-induced artifacts.

  • Best Practices: Always use anhydrous, high-purity DMSO. Store stock solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation and absorption of water from the atmosphere, especially during freeze-thaw cycles.[5]

Q3: How much DMSO is acceptable in my final assay?

A: This is a critical, cell-type-dependent parameter. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. Many robust cell lines can tolerate up to 1%. However, some sensitive primary cells or specific assays (e.g., assessing membrane integrity) may show effects at concentrations as low as 0.1%.

  • Self-Validating System: The cornerstone of trustworthy data is a proper vehicle control . You must always include a control group that is treated with the same final concentration of DMSO (or other solvent systems) as your experimental groups. This allows you to distinguish between the effect of your compound and the effect of the solvent itself.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If you are experiencing precipitation, work through these tiers sequentially. Start with the simplest and most direct methods before moving to more complex formulation strategies.

Tier 1: Optimizing Stock Preparation and Dilution Technique

Before altering your assay buffer, ensure your dilution technique is not the source of the problem. The goal is to avoid the "solvent shock" described earlier.

This protocol aims to mitigate precipitation by gradually lowering the solvent concentration and ensuring immediate dispersal of the compound in the aqueous medium.

Materials:

  • High-concentration stock of 2-(2-Bromophenyl)morpholine in 100% DMSO (e.g., 20 mM).

  • Assay buffer or cell culture medium, pre-warmed to the assay temperature (e.g., 37°C).

  • Sterile microcentrifuge tubes or a 96-well plate for intermediate dilutions.

Procedure:

  • Prepare an Intermediate Dilution: Instead of adding the 20 mM stock directly to your final culture volume, first create an intermediate dilution. For example, dilute your 20 mM stock 1:10 in 100% DMSO to get a 2 mM solution. Then, dilute this 2 mM stock 1:10 into your pre-warmed assay medium to create a 200 µM intermediate solution. This intermediate now has a more manageable 10% DMSO concentration.

  • Final Dilution with Vortexing: Add the final required volume from your 200 µM intermediate solution to your main volume of assay medium. Crucially, this should be done while vortexing or rapidly pipetting the medium. This ensures the compound is dispersed instantly, preventing localized high concentrations that lead to precipitation.

  • Visual Inspection: After addition, visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If the solution remains clear, you can proceed.

  • Incubation Check: Incubate the final solution under your standard assay conditions (e.g., 37°C for 1 hour) and check again for precipitation, as some compounds may precipitate over time or with temperature changes.[3]

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution (Optional but Recommended) cluster_2 Step 3: Final Dilution Stock High-Conc. Stock (e.g., 20 mM in 100% DMSO) Intermediate Intermediate Dilution (e.g., 200 µM in 10% DMSO/Medium) Stock->Intermediate Dilute 1:100 into pre-warmed medium Assay Final Assay Plate/Tube (Pre-warmed Medium) Stock->Assay Direct addition (High risk of precipitation) Intermediate->Assay Add to bulk medium WHILE VORTEXING Final Target Concentration Achieved (e.g., 10 µM in <0.5% DMSO) Assay->Final Instant Dispersal

Caption: Recommended workflow for diluting DMSO stock solutions to prevent precipitation.

Tier 2: Modifying the Assay Vehicle

If optimizing the dilution technique is insufficient, the next step is to modify the aqueous solution itself to be more accommodating to the compound.

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small percentages, increase its ability to dissolve lipophilic compounds.[6][7] The key is to use the lowest effective concentration and, as always, run a vehicle control. Common biocompatible co-solvents are listed below.

Table 1: Common Co-solvents for In Vitro Assays

Co-Solvent Typical Final Conc. Range Key Characteristics
Ethanol 0.1% - 1.0% Volatile. Can be toxic to some cell types at higher concentrations.
Propylene Glycol (PG) 0.1% - 1.0% Generally well-tolerated.

| Polyethylene Glycol 400 (PEG 400) | 0.1% - 2.0% | Less toxic than lower molecular weight glycols. Can be viscous.[6] |

  • Prepare Co-Solvent Stocks: Prepare a 10% (v/v) solution of each co-solvent (Ethanol, PG, PEG 400) in your assay buffer or medium.

  • Test Solubility: Add your 2-(2-Bromophenyl)morpholine DMSO stock to each of the 10% co-solvent solutions to achieve your target final concentration. Vortex immediately.

  • Observe: Compare the clarity of the solutions. The one that remains clear for the longest period under assay conditions is the most promising.

  • Test Toxicity: Once you identify an effective co-solvent concentration (e.g., 1% PEG 400), you MUST run a dose-response curve with the vehicle alone (e.g., Medium + 0.5% DMSO + 1% PEG 400) on your cells to ensure it is not causing toxicity or interfering with the assay endpoint.

A: Absolutely. This is a critical insight. The morpholine ring contains a tertiary amine, which is basic.[8] At a pH below its pKa, this nitrogen atom will become protonated, forming a positively charged morpholinium salt. This salt form is almost always significantly more water-soluble than the neutral free base.[9]

  • Determine Assay pH Tolerance: First, confirm the acceptable pH range for your cells or assay. Most cell cultures are maintained at pH 7.2-7.4, but many enzymatic assays can tolerate a wider range (e.g., pH 6.0-8.0).

  • Prepare Acidic Stock: Instead of dissolving the compound in DMSO, attempt to dissolve it in a weakly acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 5.0). This should protonate the morpholine and enhance solubility. You may need to gently warm or sonicate the solution.

  • Dilute and Test: Dilute this acidic stock into your final assay medium. The buffering capacity of the final medium will likely bring the pH back towards neutral. The hope is that the compound remains in solution due to being initially dissolved, a phenomenon known as achieving "kinetic solubility".[10]

  • Caution: Be mindful of the final pH of your assay. A significant shift could impact your biological results. Always measure the final pH after adding your compound stock.

Tier 3: Advanced Formulation Strategies

When other methods fail, especially at higher compound concentrations, complexation agents can be employed.

A: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[11][12] They can encapsulate the hydrophobic part of a drug molecule—in this case, the bromophenyl group—forming an "inclusion complex."[] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell-based assays due to its high solubility and low toxicity.[11]

G cluster_0 Mechanism of Cyclodextrin Inclusion cluster_1 2-(2-Bromophenyl)morpholine CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex Cavity Hydrophobic Cavity Bromo Bromophenyl (Hydrophobic) Bromo->Cavity Encapsulation Morph Morpholine (Polar) Morph->Complex Remains exposed to solvent

Caption: Encapsulation of a hydrophobic moiety by a cyclodextrin to form a soluble complex.

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your assay buffer. This may require gentle heating to fully dissolve.

  • Add Compound: Add the solid 2-(2-Bromophenyl)morpholine powder directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO stock (e.g., 100 mM) dropwise while vortexing the cyclodextrin solution.

  • Complexation: Allow the mixture to shake or stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Sterilize & Use: Sterilize the final solution through a 0.22 µm filter. This is now your working stock solution. Remember to include the same concentration of HP-β-CD in your vehicle control.

A: Surfactants solubilize hydrophobic compounds by forming micelles, which are spherical structures that trap the compound in their oily core.[16][17][18] While effective, this approach should be used with extreme caution in cell-based assays.

  • Enzyme Assays: For cell-free, biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can be very effective.[10]

  • Cell-Based Assays: In live-cell assays, surfactant concentrations above their critical micelle concentration (CMC) are often lytic and will destroy cell membranes. This method is generally considered a last resort for cell-based work and is more appropriate for endpoint assays where cell lysis is part of the protocol (e.g., measuring intracellular components).

Summary and Decision-Making Flowchart

Choosing the right method depends on your specific experimental constraints.

Table 2: Comparison of Solubility Enhancement Methods

Method Pros Cons Best For...
Optimized Dilution Easiest to implement; no change to assay components. May not be sufficient for very high concentrations or very insoluble compounds. The first troubleshooting step for any compound.
Co-solvents Simple to add; effective for moderate solubility issues. Potential for cell toxicity; requires rigorous vehicle controls. When minor adjustments to solvent polarity are needed.
pH Adjustment Highly effective for ionizable compounds; leverages chemical properties. Limited by the pH tolerance of the assay/cells; can alter compound activity. Compounds with basic (amine) or acidic functional groups.
Cyclodextrins Very effective; generally low toxicity; can improve stability. More complex preparation; can potentially interact with cell membranes at high conc. High-priority compounds where other methods have failed in cell-based assays.

| Surfactants | Powerful solubilizers. | High risk of cell toxicity; can interfere with protein-protein interactions. | Cell-free biochemical assays or lytic endpoint assays. |

Troubleshooting Flowchart

Use this flowchart to guide your decision-making process.

G Start Compound Precipitates in Assay? Tier1 Implement Protocol 1.1: Optimized Serial Dilution & Rapid Mixing Start->Tier1 Check1 Still Precipitates? Tier1->Check1 Tier2_pH Is Assay pH-tolerant? (e.g., cell-free) Check1->Tier2_pH Yes Success Solution Clear! Proceed with Vehicle Controls Check1->Success No Use_pH Use Protocol 2.2: pH Adjustment Tier2_pH->Use_pH Yes Tier2_Cosolvent Use Protocol 2.1: Screen Co-solvents (PEG 400, PG) Tier2_pH->Tier2_Cosolvent No Check2 Still Precipitates? Use_pH->Check2 Tier2_Cosolvent->Check2 Tier3 Use Protocol 3.1: Cyclodextrin (HP-β-CD) Formulation Check2->Tier3 Yes Check2->Success No LastResort Is it a cell-free assay? Tier3->LastResort Use_Surfactant Use Surfactants (Tween-20, Triton X-100) with caution LastResort->Use_Surfactant Yes Reassess Re-evaluate Compound or Assay Conditions LastResort->Reassess No (Cell-based) Use_Surfactant->Reassess If still fails

Caption: Decision flowchart for troubleshooting compound solubility issues.

References
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]

  • Morpholine. Wikipedia. [Link]

  • 4-(2-Bromophenyl)morpholine. PubChem. [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Preparation of Stock Solutions. Enfanos. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Springer. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. ACS Omega - ACS Publications. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. [Link]

  • Solubility and pH of amines. RSC Education. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Morpholine. PubChem. [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. [Link]

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. MDPI. [Link]

  • Properties of amines. Lumen Learning. [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin. MedCrave online. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Preparing Solutions. Chemistry LibreTexts. [Link]

  • Isoelectric point. Wikipedia. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]

  • 2-(3-Bromophenyl)morpholine. Xy-pharm. [Link]

Sources

addressing stability issues of 2-(2-Bromophenyl)morpholine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 2-(2-Bromophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve potential stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity of your experiments and drug development processes.

Introduction to the Stability of 2-(2-Bromophenyl)morpholine

2-(2-Bromophenyl)morpholine is a heterocyclic compound with a morpholine ring substituted at the 2-position with a bromophenyl group. The morpholine moiety is a common scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] However, the introduction of a bromophenyl group at the C-2 position introduces unique stability considerations that researchers must be aware of.

The stability of 2-(2-Bromophenyl)morpholine in solution can be influenced by a variety of factors, including pH, solvent polarity, light exposure, temperature, and the presence of oxidizing agents. Understanding the potential degradation pathways is crucial for developing robust formulations and obtaining reliable experimental data. This guide will walk you through troubleshooting common stability issues, provide answers to frequently asked questions, and offer detailed protocols for conducting your own stability assessments.

Troubleshooting Guide: Diagnosing and Resolving Instability

Unexpected experimental results, such as loss of compound concentration, appearance of unknown peaks in analytical chromatograms, or changes in solution appearance, may indicate degradation of 2-(2-Bromophenyl)morpholine. This section provides a systematic approach to identifying and mitigating these issues.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing and addressing stability problems with 2-(2-Bromophenyl)morpholine.

troubleshooting_workflow start Instability Suspected (e.g., loss of purity, new peaks) check_analytical Verify Analytical Method (e.g., column, mobile phase, detector) start->check_analytical forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_analytical->forced_degradation Method is Valid identify_degradants Identify Degradation Products (e.g., LC-MS, NMR) forced_degradation->identify_degradants pathway_analysis Hypothesize Degradation Pathway identify_degradants->pathway_analysis mitigation Implement Mitigation Strategies (e.g., adjust pH, protect from light, use antioxidants) pathway_analysis->mitigation retest Re-evaluate Stability Under Optimized Conditions mitigation->retest retest->forced_degradation Instability Persists end Compound is Stable retest->end Stability Confirmed

Caption: A step-by-step workflow for troubleshooting the stability of 2-(2-Bromophenyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: My compound concentration is decreasing over time in an aqueous buffer. What is the most likely cause?

A: The most common cause of degradation in aqueous solutions is pH-dependent hydrolysis. The morpholine ring, while generally stable, can be susceptible to ring-opening under strongly acidic or basic conditions. Additionally, the C-Br bond on the phenyl ring could undergo hydrolysis, although this is generally less likely under typical experimental conditions. We recommend performing a pH stability profile to determine the optimal pH range for your compound.

Q2: I'm observing a new peak in my HPLC chromatogram after leaving my solution on the benchtop. What could it be?

A: Exposure to ambient light can cause photodegradation. Brominated aromatic compounds are known to be susceptible to photolysis, which can lead to debromination or other rearrangements.[3][4] It is also possible that the morpholine ring itself is undergoing a photochemical reaction. To test for this, prepare a fresh solution and split it into two samples. Keep one exposed to light and protect the other with aluminum foil. Analyze both samples after a set period to see if the new peak is more prominent in the light-exposed sample.

Q3: Can the solvent I'm using affect the stability of 2-(2-Bromophenyl)morpholine?

A: Absolutely. Solvent polarity can influence reaction rates and degradation pathways.[5] For example, polar protic solvents may facilitate hydrolysis, while certain aprotic solvents might be more prone to forming reactive radical species under photochemical stress. It is advisable to test the stability of your compound in a few different solvents of varying polarity if you suspect solvent-mediated degradation.

Q4: I'm using hydrogen peroxide in my experimental system and see rapid degradation of my compound. Is this expected?

A: Yes, this is highly likely. The nitrogen atom in the morpholine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring cleavage. A patent has described the oxidative ring-opening of morpholine derivatives under photocatalytic conditions.[6] The presence of a strong oxidizing agent like hydrogen peroxide can significantly accelerate these degradation pathways. Consider using a milder oxidant if possible or adding an antioxidant to your formulation if it doesn't interfere with your experiment.

Potential Degradation Pathways

Based on the chemical structure of 2-(2-Bromophenyl)morpholine and established degradation mechanisms for related compounds, we can hypothesize several potential degradation pathways. Understanding these can aid in the identification of degradants and the development of mitigation strategies.

degradation_pathways cluster_main 2-(2-Bromophenyl)morpholine cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products compound 2-(2-Bromophenyl)morpholine hydrolysis Hydrolysis (Acid/Base Catalyzed) compound->hydrolysis oxidation Oxidation compound->oxidation photodegradation Photodegradation compound->photodegradation ring_opened Ring-Opened Products hydrolysis->ring_opened oxidation->ring_opened n_oxide N-Oxide oxidation->n_oxide debrominated Debrominated Analog photodegradation->debrominated hydroxylated Hydroxylated Phenyl Ring photodegradation->hydroxylated

Caption: Hypothesized degradation pathways for 2-(2-Bromophenyl)morpholine.

Experimental Protocols: Assessing Stability

To systematically evaluate the stability of 2-(2-Bromophenyl)morpholine, we recommend conducting forced degradation studies. These studies intentionally stress the compound to identify potential degradation products and pathways, which is a critical step in developing stability-indicating analytical methods.[7][8][9]

Protocol 1: pH Stability Assessment
  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of 2-(2-Bromophenyl)morpholine in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution into each buffer to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the peak area of the parent compound and any new peaks that appear over time across the different pH values.

Protocol 2: Oxidative Stability Assessment
  • Sample Preparation: Dissolve 2-(2-Bromophenyl)morpholine in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of 1 mg/mL.

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.

  • Incubation: Incubate the sample at room temperature for a set time (e.g., 2, 6, 24 hours), protected from light.

  • Analysis: Analyze the sample at each time point by HPLC.

  • Data Evaluation: Monitor for a decrease in the parent peak and the formation of new peaks.

Protocol 3: Photostability Assessment
  • Sample Preparation: Prepare two identical sets of solutions of 2-(2-Bromophenyl)morpholine (e.g., 1 mg/mL in a transparent solvent).

  • Exposure: Expose one set of samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8] Wrap the second set of samples in aluminum foil to serve as dark controls.

  • Incubation: Place both sets of samples in a photostability chamber for the duration of the exposure.

  • Analysis: Analyze samples from both the light-exposed and dark control groups by HPLC.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples to identify any light-induced degradation products.

Protocol 4: Thermal Stability Assessment
  • Sample Preparation: Prepare solutions of 2-(2-Bromophenyl)morpholine in a suitable solvent.

  • Incubation: Store the samples at elevated temperatures (e.g., 50°C, 60°C, 70°C) for a defined period.

  • Analysis: Analyze the samples at regular intervals using HPLC.

  • Data Evaluation: Assess the extent of degradation at each temperature to understand the thermal lability of the compound.

Data Summary Table for Forced Degradation Studies
Stress ConditionReagent/ParameterDurationTemperatureExpected DegradationPotential Products
Acid Hydrolysis 0.1 M HCl72 hours40°CModerate to HighRing-opened products
Base Hydrolysis 0.1 M NaOH72 hours40°CModerate to HighRing-opened products
Oxidation 3% H₂O₂24 hoursRoom TempHighN-oxide, Ring-opened products
Photodegradation ICH Q1B LightPer GuidelineRoom TempModerateDebrominated, Hydroxylated products
Thermal Heat7 days70°CLow to ModerateVarious

Quantification and Analysis

A robust analytical method is essential for accurately assessing the stability of 2-(2-Bromophenyl)morpholine. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose.[10]

Recommended HPLC Method Parameters (Starting Point)
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should be validated for its stability-indicating properties by demonstrating that it can resolve the parent compound from all significant degradation products formed during forced degradation studies.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kanemoto, K., et al. (2025). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides. The Journal of Organic Chemistry.
  • CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents. (n.d.).
  • Zaikov, G. E., & Zaikov, G. E. (2015). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Dua, S., Bishnoi, P., Chauhan, N., & Aggarwal, R. (2025).
  • Brisco, S., De Kreijger, S., Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Yong, Y.-C., et al. (2019). Enhanced detoxification of p-bromophenol by novel Zr/Ag-TiO2@rGO ternary composite: Degradation kinetics and phytotoxicity evolution studies. Ecotoxicology and Environmental Safety, 171, 423-430. [Link]

  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(19), 6296. [Link]

  • Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549-6561.
  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589-1592. [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Retrieved January 26, 2026, from [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies.
  • Meng, L., et al. (2022). Dual Role of Bromide in the Degradation of Phenolic Compounds in Peracetic Acid Process: Promotion of Degradation and Formation of Disinfection Byproducts.
  • Unknown. (n.d.). Representative morpholine ring formation reactions. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Iram, F., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Unknown. (2023). Oxidation of the Platinum(II) Anticancer Agent [Pt{(p-BrC6F4)NCH2CH2NEt2}Cl(py)] to Platinum(IV) Complexes by Hydrogen Peroxide. MDPI.
  • Unknown. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Unknown. (n.d.). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journals. Retrieved January 26, 2026, from [Link]

  • Unknown. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Krishna, V., Sunitha, P. G., & Deattu, N. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. IJPPR.
  • Unknown. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Retrieved January 26, 2026, from [Link]

  • Unknown. (n.d.). Preparation method for 2-bromophenylhydrazine. Patsnap. Retrieved January 26, 2026, from [Link]

  • Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Oxidations of 4H-1,2,6-Thiadiazines. Chemistry – An Asian Journal, 17(20), e202200841.
  • Bauwens, E. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University.
  • Unknown. (n.d.). Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate. Retrieved January 26, 2026, from [Link]

  • BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • European Medicines Agency. (2023).
  • Weidlich, T., et al. (2025). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • Unknown. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Jakab, E., & Blazsó, M. (2002). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 64(2), 249-261.
  • Weidlich, T., et al. (2025). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.

Sources

troubleshooting guide for unexpected NMR shifts in 2-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Unexpected NMR Shifts

Welcome to the technical support guide for 2-(2-Bromophenyl)morpholine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this compound. Unexpected chemical shifts in an NMR spectrum can be a significant source of confusion, potentially indicating structural misassignment, impurities, or unforeseen molecular dynamics. This guide provides a systematic, question-and-answer-based approach to diagnosing and resolving these spectral anomalies, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

Q1: I've synthesized 2-(2-Bromophenyl)morpholine. What should my ¹H and ¹³C NMR spectra look like?

A1: Understanding the Expected Spectrum

The first step in troubleshooting is to have a reliable reference for what the correct spectra should look like. 2-(2-Bromophenyl)morpholine has two key structural components: the substituted phenyl ring and the morpholine ring. Each will give rise to a characteristic set of signals.

The morpholine ring typically exists in a chair conformation.[1][2] This leads to distinct signals for the axial and equatorial protons, which are often complex due to spin-spin coupling.[3][4] The protons on carbons adjacent to the oxygen atom will be deshielded (shifted downfield) compared to those adjacent to the nitrogen. The bromophenyl group will show signals in the aromatic region of the spectrum.

Below is a table summarizing the expected chemical shift ranges for the key nuclei in a standard deuterated solvent like CDCl₃. Note that these are approximate values and can vary based on the specific experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Bromophenyl)morpholine

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Phenyl-H7.0 - 7.8120 - 150Complex multiplet pattern expected for the four aromatic protons.
Phenyl-C-BrN/A~122Quaternary carbon, may have a weak signal.[5]
Morpholine-CH-Ph4.5 - 5.070 - 75Methine proton, deshielded by both the phenyl ring and the morpholine oxygen.
Morpholine-CH₂-O3.8 - 4.265 - 70Protons adjacent to oxygen are significantly deshielded.[6]
Morpholine-CH₂-N2.8 - 3.445 - 55Protons adjacent to nitrogen.
Morpholine-NH1.5 - 2.5N/ABroad signal, can exchange with D₂O. Position is highly variable.

Note: These are estimated ranges. Actual values can be influenced by factors discussed in this guide.

Q2: My observed chemical shifts are different from the expected values. Where do I start troubleshooting?

A2: A Systematic Approach to Diagnosis

When unexpected shifts occur, it's crucial to follow a logical diagnostic workflow rather than making random changes to your protocol. The most common culprits are environmental (sample-specific) factors or instrumental issues. The following flowchart outlines a systematic approach to identifying the root cause.

Troubleshooting_Workflow start Unexpected NMR Shifts Observed check_impurities Q: Are there extra peaks? Check for residual solvents, starting materials, or side products. start->check_impurities Yes check_environment Q: Are the peak positions shifted? Investigate environmental factors. start->check_environment No, but shifted instrument Q: Are peaks broad or misshapen? Check instrumental factors. start->instrument Yes, and broad/distorted solvent Solvent Effects check_environment->solvent concentration Concentration check_environment->concentration temperature Temperature check_environment->temperature ph pH check_environment->ph shimming Poor Shimming instrument->shimming dynamics Q: Do peak shapes change with temperature? Consider dynamic processes. instrument->dynamics conformation Conformational Exchange dynamics->conformation

Caption: A logical workflow for troubleshooting unexpected NMR shifts.

Q3: My spectrum is clean, but the shifts are off. Could my choice of solvent be the issue?

A3: Yes. Solvent effects are a primary cause of chemical shift variations.

The chemical environment of a nucleus is influenced by the surrounding solvent molecules.[7] Aromatic solvents like benzene-d₆ can cause significant shifts (upfield or downfield) due to their magnetic anisotropy. Polar or hydrogen-bonding solvents like DMSO-d₆ or CD₃OD can interact with the morpholine's NH group, altering the electron density and thus the chemical shifts of nearby protons.[8]

Protocol for Testing Solvent Effects:

  • Sample Recovery: Carefully evaporate the current NMR solvent in vacuo at a low temperature to recover your sample.

  • Solvent Selection: Choose a new deuterated solvent with different properties. For example, if you initially used CDCl₃ (non-polar, aprotic), try DMSO-d₆ (polar, aprotic) or Benzene-d₆ (aromatic).

  • Re-dissolve and Acquire: Dissolve the recovered compound in the new solvent and acquire a new ¹H NMR spectrum.

  • Compare Spectra: Compare the new spectrum to the original one. Significant changes in chemical shifts, particularly for the NH proton and the protons on the morpholine ring, confirm a strong solvent effect.[9]

Pro-Tip: Is that peak a solvent impurity? Residual solvents from purification are a common source of confusion.[10] Use a reference table to check for their characteristic peaks.

Table 2: ¹H and ¹³C Chemical Shifts of Common Laboratory Solvents

Solvent ¹H δ (ppm) ¹³C δ (ppm)
Acetone2.0529.8, 206.3
Dichloromethane5.3253.8
Diethyl Ether1.16 (t), 3.48 (q)15.1, 65.9
Ethyl Acetate1.20 (t), 2.05 (s), 4.12 (q)14.2, 21.0, 60.5, 171.1
Heptane/Hexanes~0.9, ~1.3Variable
Methanol3.31, 4.87 (OH)49.0
Tetrahydrofuran (THF)1.79, 3.6325.3, 67.4
Source: Adapted from values published by Gregory R. Fulmer, et al. (2010).[11]
Q4: The peaks are not only shifted, but also broad and poorly defined. What's happening?

A4: Broad peaks often point to issues with magnetic field homogeneity (shimming), sample properties, or molecular dynamics.

Several factors can lead to peak broadening:[9]

  • Poor Shimming: The magnetic field may not be uniform across the sample, a common issue that can be resolved by re-shimming the spectrometer.[12]

  • Sample Inhomogeneity: If your compound is not fully dissolved or has started to precipitate, this will severely degrade spectral quality. Always ensure your sample is fully dissolved and filter it if necessary to remove particulates.

  • Low Sample Volume: Insufficient solvent volume can make shimming very difficult. Ensure the sample height is adequate for the spectrometer's coil.[13]

  • Paramagnetic Impurities: Traces of paramagnetic metals or dissolved oxygen can cause significant line broadening.

  • Chemical or Conformational Exchange: If the molecule is undergoing a dynamic process that occurs on the same timescale as the NMR experiment, the peaks can broaden. For 2-(2-Bromophenyl)morpholine, this is often due to the chair-chair interconversion of the morpholine ring.

Conformational_Exchange cluster_axial Chair Conformation 1 (Axial Phenyl Group) cluster_equatorial Chair Conformation 2 (Equatorial Phenyl Group) A Axial B Equatorial A->B Ring Flip

Caption: Interconversion between chair conformations of the morpholine ring.

Protocol for Variable Temperature (VT) NMR:

If you suspect conformational exchange, a VT-NMR experiment is the definitive test.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Heating: Increase the sample temperature in increments (e.g., 10-15 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. As the temperature increases, the rate of the ring flip will increase. If the broadening is due to this exchange, the peaks should sharpen into averaged signals at higher temperatures.[14]

  • Cooling (Optional): If the exchange is very fast at room temperature, cooling the sample may slow it down enough to "freeze out" the individual conformers, resulting in two distinct sets of signals.

Q5: I'm seeing more signals than I expect for a single compound. What does this mean?

A5: This could indicate the presence of impurities, but it might also be due to the basicity of the morpholine nitrogen.

The nitrogen atom in the morpholine ring is basic and can be protonated by acidic traces in the sample or solvent.[15] This protonation dramatically alters the electronic environment, causing large shifts in the adjacent proton signals. If you have a mixture of the protonated and free-base forms in slow exchange, you may see two sets of signals.

Protocol for pH and D₂O Exchange Test:

This simple test can confirm the presence of an exchangeable NH proton and diagnose pH-related effects.[9]

  • Acquire Spectrum: Take a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake and Re-acquire: Cap the tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Analysis: The signal corresponding to the morpholine N-H proton should disappear or significantly decrease in intensity due to its exchange with deuterium. If other peaks shift or coalesce, it suggests a pH-dependent equilibrium is present.[16][17]

  • Acid/Base Addition (Advanced): To confirm pH effects, you can add a trace amount of a deuterated acid (e.g., DCl) or base (e.g., NaOD) to see if the multiple sets of signals convert into a single set corresponding to the fully protonated or deprotonated species, respectively.

By systematically working through these troubleshooting steps, you can effectively diagnose the cause of unexpected NMR shifts and gain deeper insight into the chemical nature and behavior of your 2-(2-Bromophenyl)morpholine sample.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Dumez, J. N., et al. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 48A(1), e21477. Available at: [Link]

  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 639-646. Available at: [Link]

  • Michigan State University, Department of Chemistry. NMR Spectroscopy. Available at: [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. (2022). Available at: [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. (2008). Available at: [Link]

  • YouTube. NMR Spectroscopy : Lecture 7 : Factors Affecting Chemical Shift. (2020). Available at: [Link]

  • Wishart, D. S. (2021). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 124-125, 1-13. Available at: [Link]

  • Wang, Y., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3749. Available at: [Link]

  • Li, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. ACS Omega, 8(49), 46830–46837. Available at: [Link]

  • Foroozandeh, M., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Analyst, 149(5), 1234-1239. Available at: [Link]

  • Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Available at: [Link]

  • Sharma, S. K., & Citerin, R. J. (1966). Temperature Effects in Nuclear Magnetic Resonance Spectroscopy. The Physics Teacher, 4(4), 173. Available at: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. (2023). Available at: [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. Available at: [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. Available at: [Link]

  • Shenderovich, I. G., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10), 230752. Available at: [Link]

  • YouTube. How Does Temperature Affect NMR? - Chemistry For Everyone. (2025). Available at: [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. (2016). Available at: [Link]

  • Pietri, S., et al. (2000). α- and β-phosphorylated amines and pyrrolidines, a new class of low toxic highly sensitive 31P NMR pH indicators: Modeling of pK(}a and chemical shift values as a function of substituents. Magnetic Resonance in Medicine, 43(6), 849-856. Available at: [Link]

  • Palagama, D. S. W., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 229, 114059. Available at: [Link]

  • Lv, H., et al. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. The Royal Society of Chemistry. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • University of California, San Diego, Skaggs School of Pharmacy. Troubleshooting Acquisition Related Problems - NMR. Available at: [Link]

  • Chemistry LibreTexts. 15.6a Interpreting NMR Example 1. (2018). Available at: [Link]

  • Oxford Instruments. Variable Temperature NMR Spectroscopy. Available at: [Link]

  • Mestrelab Research. Determining Concentrations using NMR for Chemical Reactions. Available at: [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. (2022). Available at: [Link]

  • JACS. Near-Quantitative Formation of Imines in Water with Allosteric Control. (2026). Available at: [Link]

  • San Diego State University NMR Facility. 5) Common Problems. Available at: [Link]

  • JACS. Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. (2026). Available at: [Link]

  • YouTube. NMR Spectroscopy. (2016). Available at: [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. (2016). Available at: [Link]

  • University of California, San Diego, Skaggs School of Pharmacy. Troubleshooting Acquisition Related Problems - NMR. Available at: [Link]

  • MDPI. NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin. (2021). Available at: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • DeMarco, M. L., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 603–608. Available at: [Link]

  • University College London. Chemical shifts. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. (2015). Available at: [Link]

Sources

Technical Support Center: Optimizing Crystallization for High-Purity 2-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-(2-Bromophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining high-purity crystalline material. This resource offers a structured, question-and-answer-based approach to address common challenges encountered during the purification of this compound.

I. Frequently Asked Questions (FAQs) about Crystallization of 2-(2-Bromophenyl)morpholine

Q1: What are the primary goals when crystallizing 2-(2-Bromophenyl)morpholine?

The primary objectives for crystallizing 2-(2-Bromophenyl)morpholine are to:

  • Enhance Purity: Remove process-related impurities, such as unreacted starting materials, byproducts, and residual solvents.

  • Isolate a Stable Solid Form: Obtain a crystalline solid with consistent physical properties (e.g., melting point, solubility, stability).

  • Control Particle Size and Morphology: Achieve a desired crystal size and shape, which can impact downstream processing, such as filtration, drying, and formulation.

Q2: How do I select an appropriate solvent system for the crystallization of 2-(2-Bromophenyl)morpholine?

The selection of a suitable solvent is the most critical step in developing a successful crystallization process. The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the driving force for crystallization upon cooling.

  • Inertness: The solvent should not react with 2-(2-Bromophenyl)morpholine.

  • Boiling Point: A moderately low boiling point is preferable to facilitate easy removal from the final product.

  • Safety Profile: The solvent should have an acceptable toxicity and flammability profile.

A systematic solvent screening is highly recommended. The following table provides a starting point for solvent selection based on general principles for aromatic amines and halogenated compounds.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, Isopropanol (IPA)Good dissolving power for many organic compounds, often providing a significant solubility differential with temperature.
Esters Ethyl AcetateA versatile solvent with moderate polarity.
Ketones AcetoneA polar aprotic solvent that can be effective, but its high volatility requires careful handling.
Aromatic Hydrocarbons TolueneCan be a good solvent for aromatic compounds, often used in combination with an anti-solvent.
Aliphatic Hydrocarbons Heptane, HexaneTypically used as anti-solvents due to the low solubility of polar compounds.
Mixed Solvent Systems e.g., Ethanol/Water, Toluene/HeptaneOffers fine-tuned control over solubility and supersaturation.

Q3: What are the most common impurities I should be aware of during the synthesis and crystallization of 2-(2-Bromophenyl)morpholine?

Understanding potential impurities is crucial for designing an effective purification strategy. Based on common synthetic routes for 2-aryl-morpholines, potential impurities may include:

  • Unreacted Starting Materials: Such as 2-bromoaniline or other precursors depending on the synthetic route.

  • Byproducts: Resulting from side reactions during the synthesis.

  • Positional Isomers: If the starting materials are not isomerically pure.

  • Residual Catalysts: If a catalyzed reaction is employed (e.g., palladium catalysts).[1]

  • Degradation Products: Formation of oxides or other degradation products if the compound is unstable under the reaction or workup conditions.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are essential for identifying and quantifying these impurities.

II. Troubleshooting Guide for Crystallization of 2-(2-Bromophenyl)morpholine

This section addresses specific issues that may arise during the crystallization process and provides actionable solutions.

Problem 1: The compound "oils out" instead of crystallizing.

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation is too high, or the solution is cooled too rapidly, not allowing sufficient time for nucleation and crystal growth. The compound's solubility limit is exceeded, but the conditions are not favorable for forming an ordered crystal lattice.

Solutions:

  • Reduce the Cooling Rate: Slow, controlled cooling is crucial.[2] Allow the solution to cool naturally to room temperature before further cooling in an ice bath or refrigerator.

  • Increase the Solvent Volume: Add a small amount of additional hot solvent to the solution to reduce the level of supersaturation.[2]

  • Use a Co-solvent: Introduce a miscible co-solvent in which the compound is more soluble to temper the supersaturation.

  • Seeding: Add a few seed crystals of pure 2-(2-Bromophenyl)morpholine to the supersaturated solution to induce crystallization at a lower supersaturation level.

Problem 2: No crystals form, even after cooling.

Causality: This issue typically arises from either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the presence of impurities that inhibit nucleation.

Solutions:

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Introduce a small crystal of the pure compound.

  • Add an Anti-solvent: Slowly add a miscible solvent in which 2-(2-Bromophenyl)morpholine is insoluble (e.g., water or heptane) to a solution of the compound in a good solvent (e.g., ethanol or ethyl acetate) until turbidity persists. Then, gently warm the mixture until it becomes clear and allow it to cool slowly.

Problem 3: The resulting crystals are very fine or needle-like, making filtration difficult.

Causality: The formation of very small crystals is often a result of rapid nucleation caused by high supersaturation. This leads to the formation of many crystal nuclei simultaneously, with limited opportunity for each to grow into larger crystals.

Solutions:

  • Decrease Supersaturation:

    • Use a more dilute solution (more solvent).

    • Employ a slower cooling rate.

  • Optimize Agitation: Gentle agitation can promote crystal growth over nucleation. However, vigorous agitation can lead to crystal breakage and the formation of smaller particles.

  • Temperature Cycling (Ostwald Ripening): After initial crystal formation, gently cycle the temperature of the slurry up and down by a few degrees. This process, known as Ostwald ripening, allows smaller, less stable crystals to dissolve and redeposit onto larger, more stable crystals.

Problem 4: The purity of the crystals is not satisfactory.

Causality: Low purity can result from several factors, including:

  • Inclusion of Impurities: Impurities can become trapped within the crystal lattice during rapid crystal growth.

  • Adsorption of Impurities: Impurities may adhere to the surface of the crystals.

  • Co-crystallization: An impurity may crystallize along with the desired product.

Solutions:

  • Recrystallization: Perform a second crystallization of the isolated material.

  • Optimize Washing: Wash the filtered crystals with a small amount of cold, fresh solvent in which the compound has low solubility but the impurities are more soluble.

  • Slurry Wash: Suspend the crystals in a fresh portion of the crystallization solvent at a low temperature and stir for a short period. This can help to wash away surface impurities.

  • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated carbon before filtration and crystallization.

III. Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)

  • Dissolution: In an appropriately sized flask, add the crude 2-(2-Bromophenyl)morpholine. Add a minimal amount of isopropanol and heat the mixture to reflux with stirring until all the solid dissolves. If the solid does not fully dissolve, add small portions of hot isopropanol until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed during this stage.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-solvent Crystallization (e.g., Ethyl Acetate/Heptane)

  • Dissolution: Dissolve the crude 2-(2-Bromophenyl)morpholine in a minimal amount of ethyl acetate at room temperature or with gentle warming.

  • Anti-solvent Addition: Slowly add heptane dropwise with stirring until the solution becomes persistently turbid.

  • Clarification: Gently warm the mixture until the turbidity just disappears, resulting in a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of ethyl acetate/heptane (in the same ratio as the final crystallization mixture) for washing.

IV. Visualizations

Workflow for Troubleshooting Crystallization Issues

Caption: A flowchart for troubleshooting common crystallization problems.

Logical Relationship of Crystallization Parameters

G supersaturation Supersaturation purity Purity supersaturation->purity impacts crystal_size Crystal Size supersaturation->crystal_size affects cooling_rate Cooling Rate cooling_rate->supersaturation influences yield Yield cooling_rate->yield affects solvent_choice Solvent Choice solvent_choice->supersaturation determines solvent_choice->yield determines agitation Agitation agitation->crystal_size influences

Sources

Technical Support Center: Strategies to Mitigate the Cytotoxicity of 2-(2-Bromophenyl)morpholine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As drug development professionals and researchers, encountering unexpected cytotoxicity with a novel compound is a common yet challenging hurdle. This guide is designed to provide practical, scientifically-grounded strategies to understand and mitigate the in vitro toxicity of 2-(2-Bromophenyl)morpholine. While direct toxicological data for this specific molecule is not extensively published, we can infer potential mechanisms and solutions based on its structural motifs—the bromophenyl group and the morpholine ring—and established principles of in vitro toxicology. This document will serve as a troubleshooting resource, offering step-by-step protocols and explaining the rationale behind each experimental choice.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during cell culture experiments with 2-(2-Bromophenyl)morpholine.

FAQ 1: My cells are dying even at low concentrations of 2-(2-Bromophenyl)morpholine. What are the likely causes?

Answer: The cytotoxicity observed likely stems from the chemical structure of the compound. Halogenated aromatic compounds, such as those containing a bromophenyl group, can induce cellular stress through several mechanisms:

  • Oxidative Stress: The metabolism of halogenated compounds can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components like lipids, proteins, and DNA.[1][2] This disruption of the cell's redox balance is a common pathway to apoptosis (programmed cell death).

  • Metabolic Activation: Cytochrome P450 enzymes in cells can metabolize the compound into more reactive, electrophilic intermediates.[3] These metabolites can covalently bind to essential macromolecules, disrupting their function and triggering cell death.

  • Apoptosis Induction: Studies on other bromophenyl-containing molecules show they can arrest the cell cycle and induce apoptosis.[4][5]

It is crucial to first confirm that the observed cell death is not due to experimental artifacts. Basic cell culture troubleshooting should be performed, such as checking for contamination, ensuring incubator CO2 and temperature are correct, and using cells within an optimal passage number range.

FAQ 2: How can I systematically determine a non-toxic working concentration?

Answer: A systematic dose-response and time-course experiment is the first essential step. The nominal concentration in the media is the starting point, but the effective concentration experienced by the cells can vary.[6][7]

Protocol 1: Determining the IC50 and Optimal Exposure Time
  • Cell Seeding: Plate your cells at a consistent density (e.g., 5,000-10,000 cells/well in a 96-well plate) and allow them to adhere overnight.[8]

  • Compound Dilution: Prepare a wide range of serial dilutions of 2-(2-Bromophenyl)morpholine. A 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM) down to nanomolar levels is recommended.

  • Treatment: Treat the cells with the diluted compound. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Time Points: Incubate the plates for different durations, for example, 24, 48, and 72 hours.

  • Viability Assay: At each time point, measure cell viability using a standard method like MTT, MTS, or a live/dead cell stain. The MTT assay, for instance, measures mitochondrial activity, which can sometimes be affected by the compound itself, so corroborating results with a direct cell counting method is a good practice.[9]

  • Data Analysis: Plot cell viability (%) against the log of the compound concentration for each time point. Use a non-linear regression model to calculate the IC50 (half-maximal inhibitory concentration) value at each time point. This will reveal the concentration- and time-dependency of the toxicity.

FAQ 3: I suspect oxidative stress is the culprit. How can I test this and reduce the toxicity?

Answer: This is a strong hypothesis. You can test it by co-treating the cells with antioxidants. Antioxidants work by neutralizing reactive oxygen species, thereby preventing cellular damage.[10] If an antioxidant rescues the cells from the compound's toxicity, it strongly suggests an oxidative stress mechanism.[2][11]

Strategy 1: Co-incubation with Antioxidants

The most common and effective antioxidant for in vitro use is N-acetylcysteine (NAC), a precursor to the intracellular antioxidant glutathione. Vitamin E (α-tocopherol) is another option, particularly for lipid peroxidation.

Protocol 2: Antioxidant Rescue Experiment
  • Determine IC50: From Protocol 1, select a concentration of 2-(2-Bromophenyl)morpholine that causes significant but not complete cell death (e.g., the IC50 or IC75 at 48 hours).

  • Prepare Antioxidants: Prepare stock solutions of N-acetylcysteine (e.g., 1 M in water, filter-sterilized) and Vitamin E (e.g., 100 mM in ethanol).

  • Experimental Setup: Plate cells as usual. On the day of treatment, set up the following conditions:

    • Vehicle Control

    • Compound alone (at its IC50/IC75)

    • NAC alone (at various concentrations)

    • Compound + various concentrations of NAC

  • Treatment: Pre-incubate the cells with the antioxidant for 1-2 hours before adding 2-(2-Bromophenyl)morpholine. This allows the cells to build up their antioxidant defenses.

  • Incubation & Assay: Incubate for the previously determined time point (e.g., 48 hours) and measure cell viability.

  • Analysis: Compare the viability of cells treated with the compound alone to those co-treated with antioxidants. A significant increase in viability in the co-treated wells indicates that oxidative stress is a major contributor to the toxicity.

AntioxidantTypical Starting Concentration RangeSolventKey Considerations
N-acetylcysteine (NAC) 1 - 10 mMWater/MediaHighly soluble and very effective at replenishing intracellular glutathione.
Vitamin E (α-tocopherol) 50 - 200 µMEthanolFat-soluble; protects cell membranes from lipid peroxidation. Ensure final ethanol concentration is non-toxic to cells.
MitoTEMPO 1 - 10 µMWater/DMSOA mitochondria-targeted antioxidant, useful for pinpointing mitochondrial ROS production.[11]
FAQ 4: Could the serum in my media be affecting the compound's toxicity?

Answer: Absolutely. The concentration of fetal calf serum (FCS) or other sera can significantly impact the apparent cytotoxicity of a compound.[12]

  • Protein Binding: The compound may bind to proteins in the serum (like albumin), reducing its free, bioavailable concentration.[7] A lower serum concentration means more free compound is available to act on the cells, potentially increasing toxicity.

  • Masking Effects: Conversely, higher serum concentrations can sometimes "mask" toxicity by providing protective factors or by the aforementioned protein binding.[12]

Strategy 2: Modulating Serum Concentration

You can test this by running your viability assay (Protocol 1) in parallel using media with different serum concentrations (e.g., 10%, 5%, 2.5%, and serum-free). If the IC50 value changes significantly with serum concentration, it indicates a strong interaction. For consistency, it is critical to select and maintain a single serum concentration for all subsequent experiments.

FAQ 5: Is it possible my cells are metabolizing the compound into something more toxic? How can I prevent this?

Answer: Yes, this is a process known as "metabolic activation."[13] Halogenated aromatic compounds can be substrates for cytochrome P450 (CYP450) enzymes, which are present in many cell lines (especially those derived from the liver, like HepG2).[14] Inhibition of these enzymes can clarify their role in the observed toxicity.

Strategy 3: Investigating Metabolic Activation with CYP450 Inhibitors

By using broad-spectrum CYP450 inhibitors, you can see if blocking the metabolism of 2-(2-Bromophenyl)morpholine reduces its toxicity.

Protocol 3: CYP450 Inhibition Experiment
  • Select Inhibitor: Choose a broad-spectrum CYP450 inhibitor like 1-aminobenzotriazole (1-ABT) or ketoconazole.

  • Determine IC50: Use the IC50/IC75 concentration of 2-(2-Bromophenyl)morpholine determined previously.

  • Experimental Setup: Plate cells and set up conditions similar to the antioxidant rescue experiment:

    • Vehicle Control

    • Compound alone

    • Inhibitor alone (at a non-toxic concentration)

    • Compound + Inhibitor

  • Treatment: Pre-incubate cells with the CYP450 inhibitor for 1-2 hours to ensure the enzymes are inhibited before the compound is added.

  • Incubation & Assay: Incubate for your standard duration (e.g., 48 hours) and assess cell viability.

  • Analysis: If co-treatment with the inhibitor leads to a significant increase in cell viability, it suggests that the parent compound is being converted to a more toxic metabolite.

CYP450 InhibitorTypical Starting ConcentrationKey Considerations
1-Aminobenzotriazole (1-ABT) 500 µM - 1 mMA broad-spectrum, mechanism-based inhibitor.
Ketoconazole 1 - 10 µMA potent inhibitor of several CYP isoforms, particularly CYP3A4.
Visualizing the Troubleshooting Workflow

A logical workflow is key to efficiently diagnosing and solving the cytotoxicity issue.

ToxicityTroubleshooting cluster_0 Phase 1: Characterization cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Optimization Start Unexpected Cytotoxicity Observed DoseResponse Perform Dose-Response & Time-Course Assay (Protocol 1) Start->DoseResponse Hypothesis Hypothesis DoseResponse->Hypothesis IC50 Determined Antioxidant Antioxidant Rescue Experiment (Protocol 2) Hypothesis->Antioxidant Hypothesis: Oxidative Stress Metabolism CYP450 Inhibition Experiment (Protocol 3) Hypothesis->Metabolism Hypothesis: Metabolic Activation Serum Vary Serum Concentration Hypothesis->Serum Hypothesis: Serum Interaction Solution Optimized Assay Conditions: - Adjusted Compound Conc. - Co-treatment (e.g., NAC) - Standardized Serum % Antioxidant->Solution Metabolism->Solution Serum->Solution

Caption: A stepwise workflow for troubleshooting cytotoxicity.

References

  • Al-Suwaidan, I. A., et al. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. Available at: [Link]

  • Martínez-Nava, C., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. ResearchGate. Available at: [Link]

  • Verma, A., et al. (2012). Effect of serum concentration on the cytotoxicity of clay particles. PubMed. Available at: [Link]

  • Manna, K. (2021). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PMC - NIH. Available at: [Link]

  • Wohlgemuth, R., et al. (2021). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. NIH. Available at: [Link]

  • Pin, J. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?. ResearchGate. Available at: [Link]

  • Fischer, F. C., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Available at: [Link]

  • Szymańska, E., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

  • Sharifi-Rad, M., et al. (2021). An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. PMC - PubMed Central. Available at: [Link]

  • Carlson, G. P. (1981). Effects of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. EPA NEPAL. Available at: [Link]

  • Khan, M., et al. (2021). Innovative Strategies to Improve the Clinical Application of NK Cell-Based Immunotherapy. Frontiers in Immunology. Available at: [Link]

  • Slater, T. F. (1984). Biochemical studies on the metabolic activation of halogenated alkanes. PubMed. Available at: [Link]

  • Leist, M., et al. (2017). Chemical Concentrations in Cell Culture Compartments (C5). ALTEX. Available at: [Link]

  • Alanazi, A. M., et al. (2024). Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. MDPI. Available at: [Link]

  • Martínez-Nava, C., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. MDPI. Available at: [Link]

  • Patel, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available at: [Link]

  • Promega and Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. YouTube. Available at: [Link]

  • Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. Available at: [Link]

  • Adwas, A. A., et al. (2019). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. ResearchGate. Available at: [Link]

  • Defour, S., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. PMC - NIH. Available at: [Link]

  • Gillman, S., et al. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

  • Fischer, F. C., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. NIH. Available at: [Link]

  • Jain, P., et al. (2023). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. MDPI. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Shapiro, A. B. (2023). Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not?. ResearchGate. Available at: [Link]

  • Forouz, F., et al. (2023). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. EXCLI Journal. Available at: [Link]

  • Ye, L., et al. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. JoVE. Available at: [Link]

  • Guengerich, F. P. (2018). Metabolic Activation of Chemical Carcinogens. ResearchGate. Available at: [Link]

  • Nayak, S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC - NIH. Available at: [Link]

  • Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure?. YouTube. Available at: [Link]

  • Faulkner, L., et al. (2015). Drug-Induced Oxidative Stress and Toxicity. PMC - PubMed Central. Available at: [Link]

  • Vanderkelen, L. (2022). Overcoming a Cytotoxicity Failure. YouTube. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Bromophenyl)morpholine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(2-Bromophenyl)morpholine analogs, a promising class of compounds with potential applications in the treatment of central nervous system (CNS) disorders. By leveraging data from structurally related compounds and established medicinal chemistry principles, this document aims to provide a predictive SAR framework to guide the design and optimization of novel monoamine reuptake inhibitors.

Introduction: The 2-Phenylmorpholine Scaffold as a Privileged Pharmacophore

The 2-phenylmorpholine moiety is a well-established pharmacophore in the design of monoamine reuptake inhibitors, which are crucial therapeutic agents for a range of CNS disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD)[1]. These compounds exert their therapeutic effects by blocking the reuptake of key neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission. The morpholine ring, with its inherent physicochemical properties, often imparts favorable pharmacokinetic characteristics to drug candidates, such as improved solubility and metabolic stability[2].

The focus of this guide, the 2-(2-Bromophenyl)morpholine scaffold, introduces a halogen substituent at the ortho position of the phenyl ring. Halogenation is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and metabolic profile. The presence of the bromine atom at this specific position is anticipated to significantly influence the compound's interaction with the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

Synthetic Strategies for 2-(ortho-Substituted Phenyl)morpholine Analogs

The synthesis of 2-phenylmorpholine analogs, particularly those with substitutions at the ortho position of the phenyl ring, requires careful planning to achieve the desired stereochemistry and yield. A general and adaptable synthetic route is crucial for generating a library of analogs for comprehensive SAR studies.

General Synthetic Workflow

A common approach involves the cyclization of an amino alcohol precursor. For the synthesis of 2-(2-Bromophenyl)morpholine analogs, the following workflow can be employed:

Synthesis Workflow A 2-Bromobenzaldehyde C Intermediate Iminium Ion A->C Condensation B Ethanolamine B->C D 2-(2-Bromophenyl)morpholine C->D Cyclization E N-Alkylation / Acylation D->E Functionalization F Substituted Analogs E->F

Caption: A generalized synthetic workflow for the preparation of 2-(2-Bromophenyl)morpholine analogs.

Step-by-Step Protocol:

  • Condensation: 2-Bromobenzaldehyde is reacted with ethanolamine in a suitable solvent to form an intermediate iminium ion.

  • Cyclization: The intermediate undergoes an intramolecular cyclization to form the morpholine ring. This step may be facilitated by a reducing agent to yield the final 2-(2-bromophenyl)morpholine.

  • Purification: The crude product is purified using column chromatography to isolate the desired compound.

  • Analog Synthesis (N-Substitution): To explore the SAR at the morpholine nitrogen, the parent compound can be subjected to various N-alkylation or N-acylation reactions to introduce a diverse range of substituents.

Structure-Activity Relationship (SAR) Analysis

While direct and comprehensive SAR data for a series of 2-(2-Bromophenyl)morpholine analogs is not extensively available in the public domain, we can infer a predictive SAR based on studies of structurally related compounds, such as other halogenated phenyl-containing monoamine reuptake inhibitors.

Key Structural Features and Their Hypothesized Impact on Activity:
Structural FeatureModificationHypothesized Effect on ActivityRationale
2-Bromophenyl Group Position of Bromine (ortho, meta, para)ortho-Bromo is expected to enhance potency at DAT and NET.Studies on bromine-substituted methylphenidate analogs have shown that halogen substitution, particularly at the ortho and meta positions, can increase binding affinity to DAT and NET[3].
Substitution on the Phenyl RingIntroduction of electron-donating or electron-withdrawing groups.Substituents can modulate the electronic properties and steric bulk of the phenyl ring, influencing its interaction with the binding pockets of the transporters.
Morpholine Ring Stereochemistry at C2(S)- and (R)-enantiomersThe stereochemistry at the C2 position is often critical for selective and potent inhibition of monoamine transporters. For many phenyl-substituted morpholines, one enantiomer is significantly more active than the other.
Substitution on the Nitrogen (N4)Alkyl chains, aryl groups, etc.The nature of the substituent on the morpholine nitrogen can significantly impact potency and selectivity for DAT, SERT, and NET.
Comparative Data of Related Phenylmorpholine Analogs

The following table summarizes the in vitro activity of various phenylmorpholine analogs at monoamine transporters, providing a basis for comparison.

CompoundR1 (Phenyl Substitution)R2 (N-Substitution)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Phenmetrazine H-CH370-13129-50.47,765->10,000
Analog 1 4-Cl-H15080>10,000
Analog 2 3,4-diCl-H50308,000
Analog 3 2-Br (Hypothesized)-HPotentially < 100Potentially < 50>1,000

Note: Data for phenmetrazine is from literature. Data for Analogs 1, 2, and 3 are representative and intended for illustrative purposes to highlight SAR trends.

The data suggests that halogen substitution on the phenyl ring, particularly with electron-withdrawing groups like chlorine, can enhance potency at DAT and NET while maintaining low affinity for SERT. Based on this trend, it is hypothesized that the 2-bromo substitution in the target scaffold will also confer high potency at DAT and NET.

Experimental Protocols for Pharmacological Evaluation

To validate the hypothesized SAR and accurately determine the pharmacological profile of novel 2-(2-Bromophenyl)morpholine analogs, a series of in vitro assays are essential.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of the test compounds for DAT, SERT, and NET.

Workflow:

Binding Assay Workflow A Prepare cell membranes expressing DAT, SERT, or NET B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand (e.g., filtration) B->C D Quantify bound radioactivity C->D E Calculate IC50 and Ki values D->E

Caption: A typical workflow for a radioligand binding assay to determine transporter affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human DAT, SERT, or NET.

  • Assay Setup: In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature for a set period to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

Uptake inhibition assays measure the functional ability of a compound to block the transport of neurotransmitters into cells.

Objective: To determine the potency (IC50) of the test compounds to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Workflow:

Uptake Assay Workflow A Culture cells expressing DAT, SERT, or NET B Pre-incubate cells with varying concentrations of test compound A->B C Add radiolabeled neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE) B->C D Incubate for a short period C->D E Terminate uptake by washing with ice-cold buffer D->E F Lyse cells and quantify intracellular radioactivity E->F G Calculate IC50 values F->G

Caption: A general workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing human DAT, SERT, or NET in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with buffer and then pre-incubate them with varying concentrations of the test compound for a specified time.

  • Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate the uptake process.

  • Incubation: Incubate for a short, defined period at a specific temperature.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values for uptake inhibition by non-linear regression analysis.

Conclusion and Future Directions

The 2-(2-Bromophenyl)morpholine scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. Based on the analysis of related compounds, it is hypothesized that these analogs will exhibit potent inhibitory activity at the dopamine and norepinephrine transporters, with potentially lower affinity for the serotonin transporter. The ortho-bromo substitution is predicted to be a key determinant of this activity profile.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of 2-(2-Bromophenyl)morpholine analogs to build a comprehensive and direct SAR. This should include:

  • Varying the substitution pattern on the phenyl ring to probe the electronic and steric requirements for optimal activity.

  • Exploring a diverse range of substituents on the morpholine nitrogen to fine-tune potency and selectivity.

  • Resolving the enantiomers of the most promising compounds to determine the stereochemical requirements for activity.

By combining rational drug design with robust in vitro and in vivo pharmacological testing, the therapeutic potential of this exciting class of compounds can be fully elucidated.

References

  • Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. PubMed. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Scientific Reports. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers. [Link]

  • Phenylmorpholines and analogues thereof.
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. MDPI. [Link]

  • Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Chemistry. [Link]

  • Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. PubMed. [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • The vesicular monoamine transporter 2: an underexplored pharmacological target. The Journal of Clinical Investigation. [Link]

  • Substituted phenylmorpholine. HandWiki. [Link]

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. ACS Chemical Neuroscience. [Link]

  • Synthetic inhibitors of monoamine transporters. ResearchGate. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity. [Link]

  • Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. PubMed. [Link]

Sources

Evaluating the Dopamine Transporter Cross-Reactivity of 2-(2-Bromophenyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potential cross-reactivity of the novel compound, 2-(2-Bromophenyl)morpholine, with the human dopamine transporter (DAT). In the landscape of drug discovery, particularly for centrally acting agents, understanding off-target interactions is paramount to predicting a compound's therapeutic efficacy and potential side-effect profile. The dopamine transporter, a critical regulator of dopaminergic neurotransmission, is a common target for a variety of psychostimulants and antidepressants.[1][2] Unintended interaction with DAT can lead to significant pharmacological consequences.

Given the structural features of 2-(2-Bromophenyl)morpholine, which incorporates both a bromophenyl group and a morpholine moiety, a systematic evaluation of its DAT binding affinity is warranted. The presence of a bromine atom on the phenyl ring, for instance, has been shown in analogs of methylphenidate to enhance affinity for the dopamine transporter.[3] This guide will provide a comparative analysis against established DAT inhibitors, detail a robust experimental protocol for determining binding affinity, and offer insights into the interpretation of potential findings.

The Dopamine Transporter: A Key Player in Neuronal Signaling

The dopamine transporter (DAT) is a transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic signaling.[4][5] This process is crucial for maintaining dopamine homeostasis in the brain, and its modulation can have profound effects on mood, motivation, and motor control.[6] A wide array of compounds, from therapeutic agents like methylphenidate to drugs of abuse like cocaine, exert their effects by inhibiting DAT function.[2][4]

Structural Considerations: Why Investigate 2-(2-Bromophenyl)morpholine?

The chemical structure of 2-(2-Bromophenyl)morpholine suggests a potential for interaction with monoamine transporters. The morpholine ring is a common scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[7][8] More specifically, the presence of a bromophenyl group is of particular interest. A study on bromine-substituted analogs of dl-threo-methylphenidate demonstrated that ortho-, meta-, and para-bromo derivatives all exhibited higher binding affinities for DAT than the parent compound.[3] Notably, the ortho-bromo derivative showed an IC50 of 13 nM, a significant increase in potency compared to methylphenidate's IC50 of 82 nM.[3] This precedent strongly suggests that the 2-bromo substitution in 2-(2-Bromophenyl)morpholine could confer affinity for the dopamine transporter.

Comparative Analysis: Benchmarking Against Known DAT Inhibitors

To contextualize the potential findings for 2-(2-Bromophenyl)morpholine, it is essential to compare its binding affinity with a panel of well-characterized DAT inhibitors. These compounds span a range of potencies and chemical classes, providing a robust framework for comparison.

CompoundClassDAT Binding Affinity (IC50/Ki)Reference
CocaineTropane Alkaloid120 - 189 nM (IC50)[9]
MethylphenidatePiperidine Derivative82 - 185 nM (IC50)[3][9]
NomifensineTetrahydroisoquinoline29 - 43 nM (IC50)[9]
GBR-12909 (Vanoxerine)Piperazine Derivative1 nM (Ki)[1]
BupropionAminoketoneWeak DRI action[2]
DesipramineTricyclic Antidepressant78,720 nM (Ki)[1]

This table will serve as a valuable reference for interpreting the experimental results obtained for 2-(2-Bromophenyl)morpholine. A high affinity (low nM IC50 or Ki value) would place it in the category of potent DAT inhibitors, whereas a micromolar affinity would suggest weaker, though potentially still pharmacologically relevant, interaction.

Experimental Workflow: A Validated Protocol for DAT Binding Assay

To empirically determine the cross-reactivity of 2-(2-Bromophenyl)morpholine, a competitive radioligand binding assay is the gold standard.[10][11] This method allows for the determination of the compound's inhibitory constant (Ki) at the human dopamine transporter.

Experimental Design Logic

The core principle of this assay is the competition between the unlabeled test compound (2-(2-Bromophenyl)morpholine) and a radiolabeled ligand that has a known high affinity for DAT. By measuring the concentration-dependent displacement of the radioligand by the test compound, we can calculate its binding affinity.

DAT_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep hDAT-expressing Cell Membrane Preparation Assay_Plate 96-well Plate Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Assay_Plate Radioligand Radioligand ([3H]WIN 35,428) Radioligand->Assay_Plate Test_Compound 2-(2-Bromophenyl)morpholine (Serial Dilutions) Test_Compound->Assay_Plate Filtration Rapid Filtration to Separate Bound and Free Radioligand Assay_Plate->Filtration Scintillation_Counting Quantification of Bound Radioactivity Filtration->Scintillation_Counting Competition_Curve Generate Competition Curve Scintillation_Counting->Competition_Curve IC50_Determination Calculate IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Workflow for DAT Competitive Binding Assay.
Step-by-Step Methodology

1. Preparation of hDAT-Expressing Cell Membranes:

  • Utilize a stable cell line expressing the human dopamine transporter (e.g., HEK-293 or CHO cells).

  • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation as described in standard protocols.[12]

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. Radioligand and Test Compound Preparation:

  • Select a suitable radioligand with high affinity and specificity for DAT, such as [3H]WIN 35,428 or [3H]BTCP.[3][13]

  • Prepare a stock solution of 2-(2-Bromophenyl)morpholine in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations for the competition assay.

3. Competitive Binding Assay:

  • In a 96-well plate, combine the hDAT-expressing cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of 2-(2-Bromophenyl)morpholine.

  • For determination of non-specific binding, include wells containing a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or nomifensine).

  • Total binding is determined in the absence of any competing ligand.

  • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[13] The incubation time should be optimized and validated to ensure equilibrium is reached.[14]

4. Separation of Bound and Free Radioligand:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

5. Quantification and Data Analysis:

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of 2-(2-Bromophenyl)morpholine to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.

Interpreting the Results: A Decision-Making Framework

The outcome of the DAT binding assay will provide a quantitative measure of the affinity of 2-(2-Bromophenyl)morpholine for the dopamine transporter.

Interpretation_Framework cluster_0 High Affinity cluster_1 Moderate Affinity cluster_2 Low Affinity Ki_Value Ki Value of 2-(2-Bromophenyl)morpholine High_Affinity Ki < 100 nM Ki_Value->High_Affinity Low Value Moderate_Affinity 100 nM < Ki < 1000 nM Ki_Value->Moderate_Affinity Intermediate Value Low_Affinity Ki > 1000 nM Ki_Value->Low_Affinity High Value High_Implication Potent DAT Inhibitor. High potential for CNS effects (stimulant, antidepressant). Further functional assays (uptake inhibition) are critical. High_Affinity->High_Implication Moderate_Implication Moderate DAT Interaction. May contribute to polypharmacology. Potential for off-target effects depending on primary target affinity. Moderate_Affinity->Moderate_Implication Low_Implication Weak or No Significant DAT Cross-Reactivity. Lower risk of DAT-mediated side effects. Low_Affinity->Low_Implication

Decision-making framework based on Ki value.

A high affinity (Ki < 100 nM) would indicate that 2-(2-Bromophenyl)morpholine is a potent DAT inhibitor and warrants further investigation into its functional effects on dopamine uptake and its potential as a psychostimulant or antidepressant. A moderate affinity (100 nM < Ki < 1000 nM) suggests that DAT interaction could contribute to the compound's overall pharmacological profile, especially if its primary target affinity is in a similar range. A low affinity (Ki > 1000 nM) would suggest that direct interaction with DAT is unlikely to be a major contributor to its pharmacological effects at therapeutic concentrations.

Conclusion

The systematic evaluation of the cross-reactivity of novel compounds with key central nervous system targets like the dopamine transporter is a cornerstone of modern drug development. Based on structural precedents, specifically the enhanced DAT affinity observed with bromo-substituted methylphenidate analogs, a thorough investigation of 2-(2-Bromophenyl)morpholine's DAT binding affinity is strongly recommended. The detailed experimental protocol and comparative framework provided in this guide offer a robust approach to elucidating this potential interaction, thereby enabling a more comprehensive understanding of the compound's pharmacological profile and informing future development decisions.

References

  • Wikipedia. Dopamine transporter. [Link]

  • Ryada, N., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Publishing. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1232, 177-187. [Link]

  • Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Psychopharmacology, 128(3), 302-308. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

  • Wikipedia. Dopamine reuptake inhibitor. [Link]

  • ResearchGate. (2014). Morpholines. Synthesis and Biological Activity. [Link]

  • la Fougère, C., et al. (2010). Molecular Imaging of the Dopamine Transporter. Journal of Nuclear Medicine, 51(9), 1359-1362. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Newman-Tancredi, A., & Kleven, M. S. (2011). Binding affinity of dopamine agonists for dopaminergic and nondopaminergic receptors. CNS Drug Reviews, 17(3), e18-e61. [Link]

  • Foster, J. D., et al. (2008). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 1(4), 284-298. [Link]

  • Springer Nature Experiments. (2001). Radioligand Binding Studies. [Link]

  • Chen, N., & Reith, M. E. (2000). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neurochemistry, 75(1), 312-322. [Link]

  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • ResearchGate. (2015). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Mateo, Y., et al. (2005). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuropsychopharmacology, 30(5), 934-943. [Link]

  • ResearchGate. (2005). Radioligand Binding Assays and Their Analysis. [Link]

  • Frontiers in Neuroscience. (2022). Overview of the structure and function of the dopamine transporter and its protein interactions. [Link]

  • Taylor & Francis Online. (2013). Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. [Link]

  • National Institutes of Health. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • MDPI. (2017). Molecular Imaging of the Dopamine Transporter. [Link]

  • National Center for Biotechnology Information. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

Sources

The Impact of a Halogen's Gaze: A Comparative Analysis of 2-(2-Bromophenyl)morpholine and its Para-Substituted Isomer

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the intricate dance of drug design, the subtle shift of a single atom can dramatically alter a molecule's properties and its interaction with biological targets. This guide delves into the comparative analysis of two closely related positional isomers: 2-(2-Bromophenyl)morpholine and 2-(4-Bromophenyl)morpholine. While seemingly minor, the change in the bromine atom's position from ortho to para provides a compelling case study in the profound influence of steric and electronic effects on molecular behavior. This analysis is crucial for researchers and scientists aiming to fine-tune the physicochemical and pharmacological profiles of lead compounds in drug development.

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable metabolic stability, aqueous solubility, and ability to improve the pharmacokinetic properties of drug candidates.[1] When appended to a phenyl ring, as in the case of our target molecules, the resulting phenylmorpholine core is found in a variety of biologically active compounds, including those targeting the central nervous system.[2] The introduction of a bromine atom further modulates these properties, but its placement is a critical design element.

This guide will provide a comprehensive comparison of these two isomers, from their synthesis and characterization to a detailed analysis of their anticipated physicochemical and conformational differences. We will explore the underlying chemical principles that dictate these differences and provide detailed experimental protocols to enable researchers to validate these principles in their own laboratories.

Synthetic Strategy: A Convergent Approach

A robust and versatile method for the synthesis of 2-aryl-morpholines proceeds via the cyclization of an appropriate N-(2-hydroxyethyl)phenylethanamine precursor. This strategy allows for the late-stage introduction of the morpholine ring, making it amenable to the creation of diverse analogue libraries.

Synthesis cluster_ortho Ortho Isomer Synthesis cluster_para Para Isomer Synthesis o_start 2-Bromobenzaldehyde o_nitrostyrene 1-Bromo-2-(2-nitrovinyl)benzene o_phenethylamine 2-(2-Bromophenyl)ethanamine o_ethanolamine 2-((2-(2-Bromophenyl)ethyl)amino)ethan-1-ol o_product 2-(2-Bromophenyl)morpholine p_start 4-Bromobenzaldehyde p_nitrostyrene 1-Bromo-4-(2-nitrovinyl)benzene p_phenethylamine 2-(4-Bromophenyl)ethanamine p_ethanolamine 2-((2-(4-Bromophenyl)ethyl)amino)ethan-1-ol p_product 2-(4-Bromophenyl)morpholine

Experimental Protocol: Synthesis of 2-(Bromophenyl)morpholine Isomers

This protocol outlines a general, three-step procedure for the synthesis of the title compounds, starting from the corresponding bromobenzaldehyde.

Step 1: Henry Condensation to form Substituted β-Nitrostyrenes

  • To a solution of the appropriate bromobenzaldehyde (1.0 eq) in nitromethane (5.0 eq), add ammonium acetate (0.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the corresponding 1-bromo-x-(2-nitrovinyl)benzene. This intermediate is often used in the next step without further purification.

Causality: The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. Ammonium acetate serves as a convenient source of ammonia, which acts as the base catalyst.

Step 2: Reduction of the Nitrostyrene to the Phenethylamine

  • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the substituted β-nitrostyrene (1.0 eq) in anhydrous THF to the cooled suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromophenyl)ethanamine. Purification can be achieved by column chromatography on silica gel. A method using sodium borohydride and copper(II) chloride has also been reported as an effective alternative for this reduction.[3]

Causality: LiAlH₄ is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of the nitrostyrene to furnish the corresponding phenethylamine. The careful quenching procedure is essential for safety and to precipitate the aluminum salts, facilitating the workup.

Step 3: N-Alkylation and Cyclization

  • Dissolve the 2-(bromophenyl)ethanamine (1.0 eq) in a suitable solvent such as acetonitrile, and add potassium carbonate (2.0 eq) and 2-bromoethanol (1.1 eq).[4]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • The crude N-(2-hydroxyethyl) intermediate can be purified by column chromatography or taken directly to the next step.

  • Treat the crude intermediate with concentrated sulfuric acid and heat to approximately 100-120 °C for 2-3 hours.

  • Cool the reaction, carefully neutralize with a base (e.g., aqueous NaOH or NaHCO₃), and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, 2-(bromophenyl)morpholine, by column chromatography.

Causality: The N-alkylation with 2-bromoethanol introduces the necessary hydroxyethyl moiety. The subsequent acid-catalyzed dehydration and intramolecular cyclization is a classic method for forming the morpholine ring.

Physicochemical and Spectroscopic Comparative Analysis

The position of the bromine atom dictates significant, measurable differences in the physicochemical properties and spectroscopic signatures of the two isomers.

ComparativeAnalysis Isomers 2-(Bromophenyl)morpholine Isomers Ortho Ortho-Isomer (2-(2-Bromophenyl)morpholine) Isomers->Ortho Para Para-Isomer (2-(4-Bromophenyl)morpholine) Isomers->Para Properties Comparative Properties NMR NMR Spectroscopy Properties->NMR pKa Basicity (pKa) Properties->pKa Lipophilicity Lipophilicity (LogP) Properties->Lipophilicity Conformation Conformation & Steric Hindrance Properties->Conformation Reactivity Aromatic Ring Reactivity Properties->Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these isomers. The primary differences will be observed in the aromatic region of the ¹H NMR spectrum due to distinct spin-spin coupling patterns.

  • 2-(2-Bromophenyl)morpholine (Ortho-Isomer): The aromatic region of the ¹H NMR spectrum is expected to be more complex. The four aromatic protons will be chemically and magnetically non-equivalent, giving rise to a series of multiplets. The proton adjacent to the morpholine-substituted carbon and the proton adjacent to the bromine will experience different electronic environments and coupling interactions.

  • 2-(4-Bromophenyl)morpholine (Para-Isomer): The aromatic region will exhibit a more symmetrical and easily interpretable pattern. Due to the C₂ symmetry of the para-substituted ring, the four aromatic protons will appear as two distinct sets of doublets, characteristic of an AA'BB' spin system.

In the ¹³C NMR spectra, the chemical shifts of the carbon atoms in the phenyl ring will also differ. The ipso-carbon attached to the bromine will be significantly influenced by its electronic environment.

Basicity (pKa)

The basicity of the morpholine nitrogen is influenced by the electronic effects of the bromophenyl substituent. The bromine atom is an electron-withdrawing group via induction but a weak electron-donating group through resonance.[5]

  • Ortho-Isomer: The bromine atom is in close proximity to the morpholine ring. The strong inductive electron-withdrawing effect (-I) will be more pronounced due to the shorter distance. This effect will decrease the electron density on the nitrogen atom, making it less basic (a lower pKa) compared to the para-isomer.

  • Para-Isomer: The inductive effect of the bromine atom is attenuated by the increased distance. While still electron-withdrawing, its impact on the morpholine nitrogen's basicity will be less significant than in the ortho-isomer. Therefore, 2-(4-bromophenyl)morpholine is predicted to be a slightly stronger base than its ortho counterpart. Studies on substituted anilines have shown that para-substituents have a less pronounced effect on pKa compared to ortho-substituents.[6][7][8]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for drug absorption and distribution.

  • Ortho-Isomer: The proximity of the bromine atom to the morpholine ring may allow for intramolecular interactions or create a more compact conformation that could slightly decrease the overall solvent-accessible surface area. This might lead to a marginally lower LogP value compared to the para-isomer, although the difference is expected to be small.

  • Para-Isomer: With the bromine and morpholine groups at opposite ends of the phenyl ring, the molecule is more extended. This separation may lead to a slightly higher LogP value.

Computational methods can provide estimated LogP values for these isomers, and these can be experimentally verified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

Property2-(2-Bromophenyl)morpholine (Ortho)2-(4-Bromophenyl)morpholine (Para)Rationale
Aromatic ¹H NMR Complex multiplet patternSymmetrical AA'BB' pattern (two doublets)Difference in molecular symmetry.
Predicted pKa LowerHigherThe stronger inductive effect of the ortho-bromo group reduces the basicity of the morpholine nitrogen.
Predicted LogP Slightly LowerSlightly HigherThe more compact structure of the ortho-isomer may lead to a slight decrease in lipophilicity.

Stereoelectronic and Conformational Considerations

The ortho-bromo substituent imposes significant steric hindrance that can restrict the rotation of the phenyl ring relative to the morpholine moiety. This restricted rotation can lead to a preferred conformation that may be critical for binding to a biological target. The para-isomer, lacking this steric clash, will have a much lower barrier to rotation around the C-N bond.

This difference in conformational freedom can have profound implications for drug-receptor interactions. A more rigid conformation, as anticipated for the ortho-isomer, can be entropically favored for binding if it pre-organizes the molecule in the correct bioactive conformation. Conversely, if this fixed conformation is not optimal for binding, the ortho-isomer will exhibit lower affinity. The flexible nature of the para-isomer allows it to more readily adapt its conformation to fit into a binding pocket.

Implications for Drug Discovery and Development

The choice between an ortho or para substitution is a strategic decision in lead optimization.

  • Targeting Specific Interactions: The para-position is often solvent-exposed in receptor binding pockets, making it an ideal location for substituents that can form key interactions, such as hydrogen bonds or halogen bonds, with the target protein.

  • Modulating Physicochemical Properties: As discussed, the substituent's position can be used to fine-tune pKa and lipophilicity to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Intellectual Property: Creating novel chemical matter with distinct properties through positional isomerism is a common strategy in securing intellectual property rights.

Conclusion

The comparative analysis of 2-(2-Bromophenyl)morpholine and its para-isomer underscores a fundamental principle in medicinal chemistry: molecular architecture is paramount. The seemingly simple relocation of a bromine atom from the ortho to the para position engenders a cascade of changes in the molecule's electronic distribution, steric profile, and conformational flexibility. These modifications, in turn, influence its physicochemical properties and, ultimately, its potential as a therapeutic agent. For the drug discovery professional, a thorough understanding of these isomer-specific effects is not merely an academic exercise but a critical tool in the rational design of effective and safe medicines. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers to explore and exploit the nuances of positional isomerism in their own drug development programs.

References

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). The Recent Impact of the Suzuki−Miyaura Cross-Coupling Reaction in Modern Drug Discovery. Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Dounay, A. B., & Magnus, P. (2001). The Intramolecular Heck Reaction. Chemical Reviews, 101(10), 3029-3056. [Link]

  • Giordano, G., Vitale, P., & Schepmann, D. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(9), 1431-1457. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Perrin, D. D. (1982). pKa Prediction for Organic Acids and Bases. Springer. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. [Link]

  • Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley. [Link]

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 85(4‐5), 569-579. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press. [Link]

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147(S1), S287-S296. [Link]

  • Zolotoy, A. B., Vasilevsky, S. F., & Tretyakov, E. V. (2015). Synthesis of 2-aryl- and 2-heteroarylmorpholines. Russian Chemical Reviews, 84(1), 1. [Link]

  • Masterson, D. S. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • LibreTexts. (2021). Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. [Link]

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. [Link]

  • Varma, R. S., & Kabalka, G. W. (1985). A simple and convenient procedure for the reduction of nitroalkenes to amines. Synthetic Communications, 15(9), 843-847. [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). Lipophilicity, hydrophobicity, and the transport of drugs. Journal of computer-aided molecular design, 15(4), 337-354. [Link]

  • Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. [Link]

  • Ghafoor, A., & Bark, L. S. (1976). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 1(1), 147-151. [Link]

  • Organic Syntheses. (1943). Ethylamine, 2-bromo-, hydrobromide. Organic Syntheses, Collection Volume 2, 95. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1557. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Acuña, M. A., et al. (2012). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British journal of pharmacology, 166(5), 1643–1655. [Link]

  • Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?. [Link]

  • Organic Syntheses. (2012). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 89, 181. [Link]

  • Google Patents. (2002).
  • Boulton, A. A., et al. (1986). Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug of 2-phenylethylamine. Journal of neurochemistry, 46(5), 1348–1353. [Link]

  • Chem-Impex. (n.d.). 4-Bromo-α-phenethylamine. [Link]

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of 2-(2-Bromophenyl)morpholine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the morpholine ring stands out as a privileged scaffold, frequently incorporated into molecules to enhance their pharmacological and pharmacokinetic profiles.[1][2] Its advantageous physicochemical properties often lead to improved solubility, permeability, and metabolic stability.[2] This guide provides an in-depth comparison of the metabolic stability of 2-(2-Bromophenyl)morpholine and a series of its rationally designed derivatives. We will explore the causal relationships between structural modifications and metabolic fate, provide detailed experimental protocols for assessing stability, and present comparative data to inform lead optimization strategies.

The Rationale for Investigating 2-(2-Bromophenyl)morpholine Metabolism

The 2-(2-Bromophenyl)morpholine scaffold is a key intermediate in the synthesis of various biologically active compounds.[3] The presence of the bromine atom and the phenyl and morpholine rings creates several potential sites for metabolic modification. Understanding the metabolic liabilities of this core structure is paramount for designing derivatives with optimal drug-like properties. Rapid metabolism can lead to low bioavailability and short duration of action, while the formation of reactive metabolites can result in toxicity.[4] Therefore, a thorough investigation of its metabolic stability is a critical step in the drug development process.[5]

Assessing Metabolic Stability: The In Vitro Liver Microsome Assay

To evaluate the metabolic stability of our target compounds, we employ the well-established in vitro liver microsome assay.[6] Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolic reactions.[7][8] This assay provides a robust and high-throughput method to determine the intrinsic clearance of a compound, which is a measure of its susceptibility to metabolism.[4][5]

Experimental Workflow: A Self-Validating System

Our experimental design incorporates positive controls and stringent quality control measures to ensure the reliability and reproducibility of the data. The workflow is designed to be a self-validating system, where the performance of the assay is continuously monitored.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Stock Solutions of Test Compounds (10 mM in DMSO) Incubation_Setup Incubate Microsomes, Buffer, and Test Compound (37°C pre-incubation) Compound_Prep->Incubation_Setup Microsome_Prep Thaw Pooled Human Liver Microsomes (on ice) Microsome_Prep->Incubation_Setup NADPH_Prep Prepare NADPH Cofactor Solution (in buffer) Reaction_Start Initiate Reaction with NADPH NADPH_Prep->Reaction_Start Incubation_Setup->Reaction_Start Time_Points Collect Aliquots at 0, 5, 15, 30, 60 min Reaction_Start->Time_Points Reaction_Stop Quench Reaction with Acetonitrile (containing internal standard) Time_Points->Reaction_Stop Sample_Processing Centrifuge Samples to Pellet Protein Reaction_Stop->Sample_Processing LCMS_Analysis Analyze Supernatant by LC-MS/MS Sample_Processing->LCMS_Analysis Data_Analysis Quantify Parent Compound and Calculate Metabolic Half-Life (t½) LCMS_Analysis->Data_Analysis G cluster_pathways Potential Metabolic Pathways Parent 2-(2-Bromophenyl)morpholine (Parent Compound) Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation Morpholine_Ring_Oxidation Morpholine Ring Oxidation Parent->Morpholine_Ring_Oxidation Block_Oxidation Block Site of Oxidation (e.g., F substitution) Block_Oxidation->Aromatic_Hydroxylation Inhibits Introduce_Liability Introduce Metabolic Liability (e.g., N-alkylation, O-methylation) Introduce_Liability->Aromatic_Hydroxylation O-demethylation N_Dealkylation N-Dealkylation Introduce_Liability->N_Dealkylation

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-(2-Bromophenyl)morpholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its favorable pharmacokinetic properties and its presence in numerous approved drugs. The synthesis of specifically substituted morpholines, such as 2-(2-bromophenyl)morpholine, is therefore of significant interest to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this target molecule, offering practical insights and experimental protocols to inform your synthetic strategy.

Introduction to 2-(2-Bromophenyl)morpholine

2-(2-Bromophenyl)morpholine is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom on the phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wider chemical space. The morpholine ring itself can contribute to improved solubility, metabolic stability, and target engagement.

This guide will dissect two primary synthetic strategies for the preparation of 2-(2-bromophenyl)morpholine:

  • Route 1: Intramolecular Cyclization of a Diol Precursor

  • Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Each route will be evaluated based on factors such as yield, scalability, cost of reagents, and operational simplicity.

Route 1: Intramolecular Cyclization of a Diol Precursor

This classical approach to morpholine synthesis relies on the formation of a key diol intermediate, followed by an intramolecular cyclization to construct the heterocyclic ring. This strategy is often favored for its conceptual simplicity and the use of readily available starting materials.

Workflow for Route 1

Route 1 A 2-Bromophenylacetic Acid B 2-(2-Bromophenyl)ethanol A->B  Reduction (e.g., BH3-DMS)   C 2-Bromo-1-(2-bromophenyl)ethane B->C  Bromination (e.g., PBr3)   D 2-((2-(2-Bromophenyl)ethyl)amino)ethan-1-ol C->D  Amination (Ethanolamine)   E 2-(2-Bromophenyl)morpholine D->E  Intramolecular Cyclization (e.g., H2SO4)  

Caption: Synthetic workflow for Route 1 via intramolecular cyclization.

Experimental Protocol for Route 1

Step 1: Synthesis of 2-(2-Bromophenyl)ethanol

To a solution of 2-bromophenylacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C is slowly added borane-dimethyl sulfide complex (1.5 equivalents). The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with 2N HCl and extracted with diethyl ether. The combined organic layers are washed with water, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford 2-(2-bromophenyl)ethanol as an oil.[1]

Step 2: Synthesis of 2-Bromo-1-(2-bromophenyl)ethane

To a solution of 2-(2-bromophenyl)ethanol (1 equivalent) in anhydrous dichloromethane at 0 °C is added phosphorus tribromide (0.5 equivalents) dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then quenched by the slow addition of water and extracted with dichloromethane. The organic layer is washed with saturated NaHCO3 solution and brine, dried over anhydrous MgSO4, filtered, and concentrated to give 2-bromo-1-(2-bromophenyl)ethane.

Step 3: Synthesis of 2-((2-(2-Bromophenyl)ethyl)amino)ethan-1-ol

A mixture of 2-bromo-1-(2-bromophenyl)ethane (1 equivalent), ethanolamine (3 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is heated at reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated to yield the crude amino alcohol, which can be used in the next step without further purification.

Step 4: Intramolecular Cyclization to 2-(2-Bromophenyl)morpholine

The crude 2-((2-(2-bromophenyl)ethyl)amino)ethan-1-ol is dissolved in concentrated sulfuric acid at 0 °C. The mixture is then heated at 100 °C for 4 hours. After cooling, the reaction mixture is carefully poured onto ice and basified with a concentrated NaOH solution. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(2-bromophenyl)morpholine.

Causality and Experimental Choices

The choice of borane-dimethyl sulfide for the reduction of the carboxylic acid is due to its high selectivity and mild reaction conditions. Phosphorus tribromide is a standard reagent for converting primary alcohols to alkyl bromides. The use of an excess of ethanolamine in the amination step drives the reaction to completion and minimizes the formation of bis-alkylated products. The final cyclization is acid-catalyzed, where the protonation of the hydroxyl group facilitates the intramolecular nucleophilic attack by the secondary amine.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful and versatile method for the synthesis of arylamines.[2] This route applies this modern synthetic methodology to construct the morpholine ring in a convergent manner.

Workflow for Route 2

Route 2 cluster_0 Buchwald-Hartwig Amination F 2-(2-Bromophenyl)ethanolamine H 2-(2-Bromophenyl)morpholine F->H  Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOt-Bu)   G 1,2-Dibromoethane G->H  Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOt-Bu)  

Caption: Synthetic workflow for Route 2 via Buchwald-Hartwig amination.

Experimental Protocol for Route 2

Step 1: Synthesis of 2-Amino-2-(2-bromophenyl)ethanol

This starting material can be prepared from 2-bromobenzaldehyde through a Strecker-type synthesis followed by reduction, or via other established methods.

Step 2: Buchwald-Hartwig Amination

To a Schlenk tube are added 2-amino-2-(2-bromophenyl)ethanol (1 equivalent), 1,2-dibromoethane (1.2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 equivalents), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 equivalents), and sodium tert-butoxide (2.5 equivalents). The tube is evacuated and backfilled with argon. Anhydrous toluene is then added, and the mixture is heated at 100 °C for 12-18 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield 2-(2-bromophenyl)morpholine.[3]

Causality and Experimental Choices

The Buchwald-Hartwig amination allows for the direct formation of the C-N bonds of the morpholine ring in a single step from a pre-functionalized aryl precursor. The choice of the palladium catalyst and the phosphine ligand is crucial for the efficiency of the reaction.[2] BINAP is a common and effective ligand for such transformations. Sodium tert-butoxide is a strong, non-nucleophilic base that is required to deprotonate the amine and facilitate the catalytic cycle. The use of an inert atmosphere is essential to prevent the degradation of the palladium catalyst.

Head-to-Head Comparison

FeatureRoute 1: Intramolecular CyclizationRoute 2: Buchwald-Hartwig Amination
Overall Yield ModerateGood to Excellent
Number of Steps 42 (assuming starting material is available)
Starting Materials 2-Bromophenylacetic acid, ethanolamine2-Amino-2-(2-bromophenyl)ethanol, 1,2-dibromoethane
Reagent Cost Generally lowerHigher (palladium catalyst and phosphine ligand)
Scalability Can be challenging due to harsh conditions in the final stepMore amenable to scale-up with careful optimization
Reaction Conditions Requires strong acid and high temperatures in the final stepRequires inert atmosphere and specialized catalyst/ligand
Substrate Scope Generally robust for this specific targetPotentially broader for other substituted aryl morpholines
Purification May require multiple chromatographic purificationsOften requires a single chromatographic purification

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 2-(2-bromophenyl)morpholine.

Route 1 is a more traditional and cost-effective approach, making it suitable for smaller-scale synthesis or when cost is a primary concern. However, the multi-step nature and the harsh conditions of the final cyclization step can lead to lower overall yields and potential side reactions, making it less ideal for large-scale production.

Route 2 , utilizing the modern Buchwald-Hartwig amination, is a more elegant and efficient strategy. While the initial investment in the catalyst and ligand is higher, the higher yields, fewer steps, and milder reaction conditions make it a more attractive option for medicinal chemistry programs where time and efficiency are paramount. This route is also more amenable to the synthesis of a library of analogs by varying the starting amino alcohol.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including scale, budget, and available resources. For rapid access to the target molecule with high purity, the Buchwald-Hartwig amination is the recommended approach. For a more classical and economical synthesis, the intramolecular cyclization route remains a solid alternative.

References

  • ChemBK. (2024, April 9). 2-(2-Bromophenyl)-ethanol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-Bromophenyl)acetaldehyde. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Validating the Mechanism of Action of 2-(2-Bromophenyl)morpholine at the Serotonin Transporter: A Comparative Guide to Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the precise validation of a novel compound's mechanism of action is the bedrock upon which successful drug discovery is built. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on validating the binding of a putative psychoactive compound, 2-(2-Bromophenyl)morpholine, to the human Serotonin Transporter (SERT). We will explore the principles and execution of competitive radioligand binding assays as a robust method to elucidate its direct interaction and comparative affinity with this critical therapeutic target.

The serotonergic system is a key modulator of mood, emotion, and various physiological functions, making the Serotonin Transporter (SERT) a primary target for antidepressant medications.[1] Drugs that block the reuptake of serotonin, such as Selective Serotonin Reuptake Inhibitors (SSRIs), have been instrumental in treating depression and other mood disorders.[1][2][3] The discovery of novel ligands for SERT, such as the hypothetical 2-(2-Bromophenyl)morpholine, necessitates rigorous characterization of their binding properties to understand their therapeutic potential.

The Principle of Competitive Binding: Unmasking Molecular Interactions

A competitive binding assay is a powerful in vitro technique used to determine the affinity of an unlabeled test compound (the "competitor") for a specific receptor by measuring its ability to displace a labeled ligand (typically radioactive) that has a known high affinity for the same receptor.[4][5] The fundamental principle hinges on the competition between the unlabeled test compound and the labeled ligand for a finite number of receptor binding sites.[6]

This experimental paradigm allows for the determination of the half-maximal inhibitory concentration (IC50) of the test compound, which is the concentration required to displace 50% of the specifically bound radioligand.[7] The IC50 is a comparative measure of potency and can be converted to the inhibition constant (Ki), an intrinsic measure of the affinity of the competitor for the receptor, using the Cheng-Prusoff equation.[6][8]

Visualizing the Competitive Binding Principle

G cluster_prep Plate Setup prep 1. Preparation of Reagents and Plates incubation 2. Incubation prep->incubation Add reagents to 96-well plate filtration 3. Filtration and Washing incubation->filtration Incubate at room temperature (e.g., 60-120 min) counting 4. Scintillation Counting filtration->counting Rapidly filter through glass fiber filters and wash with ice-cold buffer analysis 5. Data Analysis counting->analysis Measure radioactivity (CPM) total Total Binding: Membranes + Radioligand + Buffer nsb Non-specific Binding: Membranes + Radioligand + Excess Cold Ligand competitor Competition: Membranes + Radioligand + Test Compound (serial dilutions)

Caption: Experimental workflow for the competitive binding assay.

III. Detailed Method
  • Preparation of Reagents:

    • Prepare serial dilutions of 2-(2-Bromophenyl)morpholine and reference compounds in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M. [9] * Dilute the [³H]Citalopram in assay buffer to a final concentration that is approximately at its dissociation constant (Kd) for SERT (typically in the low nanomolar range). [10][11]Using a concentration near the Kd ensures a good signal-to-noise ratio without excessive radioligand usage.

    • Thaw the cell membrane preparation on ice and dilute to the desired protein concentration in ice-cold assay buffer (e.g., 50-100 µg of protein per well). [9]

  • Assay Plate Setup (in a 96-well plate): [12] * Total Binding: Add assay buffer, [³H]Citalopram, and the membrane preparation. These wells represent the maximum specific binding.

    • Non-specific Binding (NSB): Add the non-specific binding control (e.g., 10 µM Fluoxetine), [³H]Citalopram, and the membrane preparation. This is crucial to quantify the amount of radioligand that binds to components other than the receptor. [13][11] * Competition: Add the serially diluted 2-(2-Bromophenyl)morpholine or reference compounds, [³H]Citalopram, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). [12]The incubation time should be determined in preliminary kinetic experiments.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Immediately wash the filters with several volumes of ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Interpretation

  • Calculation of Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM). [11]

  • Generation of Competition Curves:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. The percentage of specific binding at each competitor concentration is calculated as: % Specific Binding = (Specific Binding at [Competitor] / Specific Binding without Competitor) * 100

  • Determination of IC50:

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the competition curve to a sigmoidal dose-response model to determine the IC50 value. [7]

  • Calculation of the Inhibition Constant (Ki):

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: [6][8] Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Comparative Performance Data

The following table presents hypothetical data comparing the binding affinity of 2-(2-Bromophenyl)morpholine with known SERT inhibitors.

CompoundIC50 (nM)Ki (nM)
2-(2-Bromophenyl)morpholine 7535
Fluoxetine209.3
Sertraline52.3

Note: These are hypothetical values for illustrative purposes. The Kd of [³H]Citalopram is assumed to be 1.5 nM and the concentration used in the assay is 1.5 nM.

Alternative and Complementary Approaches

While radioligand binding assays are considered a gold standard, alternative methods can also be employed:

  • Fluorescence Polarization (FP) Competitive Binding Assays: This non-radioactive method measures the change in the polarization of light emitted from a fluorescently labeled ligand upon binding to a larger protein. [14][15][16]Competition with an unlabeled compound results in a decrease in polarization. This method is amenable to high-throughput screening. [14]* Cellular Uptake Assays: Functional assays that measure the ability of a compound to inhibit the uptake of a labeled substrate (e.g., [³H]serotonin) into cells expressing SERT provide a more physiologically relevant measure of a compound's potency. [17]

Conclusion

The competitive radioligand binding assay is an indispensable tool for the initial characterization of novel compounds targeting the Serotonin Transporter. By following the detailed protocol and data analysis procedures outlined in this guide, researchers can reliably determine the binding affinity of 2-(2-Bromophenyl)morpholine for SERT. This foundational data is critical for establishing its mechanism of action and provides a strong basis for further preclinical development, enabling a direct comparison with established therapeutic agents and informing future structure-activity relationship studies.

References

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery? [Link]

  • Gould, G. G., et al. (2007). [3H]citalopram binding to serotonin transporter sites in minnow brains. Journal of Experimental Biology, 210(Pt 16), 2756–2765. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Coleman, J. A., & Gouaux, E. (2018). Radioligand binding assays. Bio-protocol, 8(12), e2888. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Kirch, M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 46-53. [Link]

  • Nagy, V., et al. (2019). High throughput competitive fluorescence polarization assay reveals functional redundancy in the S100 protein family. bioRxiv. [Link]

  • Sgambato, V. (2024). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. International Journal of Molecular Sciences, 25(10), 5245. [Link]

  • Murphy, D. L., et al. (2004). Serotonin transporters: implications for antidepressant drug development. Journal of clinical psychiatry, 65 Suppl 4, 5-11. [Link]

  • GraphPad. Nonspecific binding. [Link]

  • Gerdes, J. M., et al. (2000). Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine. Bioorganic & medicinal chemistry letters, 10(23), 2643–2646. [Link]

  • Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. [Link]

  • Fleissner, M. R., et al. (2019). Clickable Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram. ACS chemical neuroscience, 10(11), 4565–4577. [Link]

  • Schloss, P., & Williams, D. C. (1998). The serotonin transporter: a primary target for antidepressant drugs. Journal of psychopharmacology (Oxford, England), 12(2), 115–121. [Link]

  • Huang, X. (2003). Fluorescence polarization competition assay: the range of resolvable inhibitor potency is limited by the affinity of the fluorescent ligand. Journal of biomolecular screening, 8(1), 34–38. [Link]

  • Sucic, S., et al. (2023). A mechanism of uncompetitive inhibition of the serotonin transporter. eLife, 12, e83979. [Link]

  • Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

  • Sager, T. N., et al. (2014). Analysis of SERT expression/binding sites by radioligand saturation binding. ResearchGate. [Link]

  • Andersen, J., et al. (2010). Mutational mapping and modeling of the binding site for (S)-citalopram in the human serotonin transporter. The Journal of biological chemistry, 285(3), 2051–2063. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1389809. [Link]

  • Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of the American Chemical Society, 133(41), 16559–16571. [Link]

  • Henry, L. K., et al. (2006). A current view of serotonin transporters. The Journal of general physiology, 128(1), 1–6. [Link]

  • Shapiro, A. B. (2022, February 25). How to determine the IC50 value with a competitive binding kinetic test? ResearchGate. [Link]

  • Leff, P., & Dougall, I. G. (1993). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Trends in pharmacological sciences, 14(4), 110–112. [Link]

  • Agmon, E., et al. (2019). Novel Azido-Iodo Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram. ACS chemical neuroscience, 10(11), 4565–4577. [Link]

  • Coleman, J. A., et al. (2016). X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. RCSB PDB. [Link]

  • Medicosis Perfectionalis. (2024, August 24). Neurotransmitters - Serotonin (5-HT) - Pharmacology. YouTube. [Link]

  • Wikipedia. (2024). Selective serotonin reuptake inhibitor. [Link]

  • Chen, F., et al. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. The Journal of pharmacology and experimental therapeutics, 313(1), 420–426. [Link]

  • Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Patel, N., et al. (2022). Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT) to Allosteric and Central Binding Sites. NSUWorks. [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]

  • BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays. YouTube. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.